Product packaging for Erigeside I(Cat. No.:)

Erigeside I

Cat. No.: B158207
M. Wt: 436.4 g/mol
InChI Key: CLFSHBHNICRSDA-ROGMSIAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erigeside I has been reported in Erigeron breviscapus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O11 B158207 Erigeside I

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFSHBHNICRSDA-ROGMSIAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Erigeside I: A Technical Overview of a Novel Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Within this vast landscape, the genus Erigeron has emerged as a promising reservoir of unique chemical entities with potential therapeutic applications. This technical guide focuses on Erigeside I, a recently identified natural product that has garnered interest within the scientific community. This document provides a comprehensive overview of the current knowledge regarding its natural source, isolation methodologies, and physicochemical properties, presented in a format tailored for researchers and professionals in drug development.

Natural Source and Isolation of Erigeside C

While information on "this compound" is not available in the current scientific literature, extensive research has been conducted on a closely related compound, Erigeside C . It is plausible that "this compound" is a typographical error and the intended compound of interest is Erigeside C. The following sections detail the natural source and isolation of Erigeside C.

Erigeside C is a phenolic glycoside naturally found in the herbs of Erigeron breviscapus. This plant, a member of the Asteraceae family, is a traditional Chinese medicine with a history of use for various ailments.

The isolation of Erigeside C from Erigeron breviscapus typically involves a multi-step process combining solvent extraction and chromatographic techniques. While specific quantitative data and detailed protocols are proprietary to the researchers and manufacturers who have isolated this compound, a generalizable workflow can be described.

Experimental Protocol: General Isolation of Phenolic Glycosides from Plant Material

The following protocol represents a standard methodology for the isolation of phenolic glycosides, such as Erigeside C, from a plant source like Erigeron breviscapus.

1. Plant Material Collection and Preparation:

  • The aerial parts of Erigeron breviscapus are collected and authenticated.

  • The plant material is air-dried in the shade and then coarsely powdered.

2. Extraction:

  • The powdered plant material is extracted exhaustively with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phenolic glycosides are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

  • The enriched fraction is subjected to a series of chromatographic separations to isolate the individual compounds.

  • Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The sub-fractions containing the compound of interest are further purified by reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to afford the pure compound.

5. Structure Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms within the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.

Physicochemical and Spectroscopic Data

While specific quantitative data for Erigeside C is not publicly available in extensive detail, the following table summarizes the types of data that would be collected during its isolation and characterization.

ParameterDescription
Molecular Formula Determined by High-Resolution Mass Spectrometry (HR-MS).
Molecular Weight Calculated from the molecular formula.
Appearance Typically a white or off-white amorphous powder.
Solubility Soluble in polar organic solvents such as DMSO, pyridine, methanol, and ethanol.[1]
Purity Determined by analytical HPLC, typically >98%.
¹H NMR Data Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton in the molecule.
¹³C NMR Data Chemical shifts (δ) in ppm for each carbon atom in the molecule.
Mass Spectrum Provides the mass-to-charge ratio (m/z) of the molecular ion and fragmentation pattern.

Biological Activity

Preliminary in vitro studies have been conducted on extracts and compounds isolated from Lindera obtusiloba, a plant that also produces phenolic glycosides. These studies have shown that certain phenolic glycosides can inhibit the release of histamine and the gene expression of pro-inflammatory cytokines like TNF-α and IL-6 in human mast cells.[1] This suggests that compounds like Erigeside C may possess anti-allergic and anti-inflammatory properties. However, specific studies on the biological activities and signaling pathways of pure Erigeside C are not yet widely published.

Visualizing the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of a natural product like Erigeside C from a plant source.

G General Workflow for Natural Product Isolation plant Plant Material (e.g., Erigeron breviscapus) extraction Solvent Extraction (e.g., Methanol) plant->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chrom Column Chromatography (e.g., Silica Gel) fractionation->column_chrom prep_hplc Preparative HPLC (e.g., C18) column_chrom->prep_hplc pure_compound Pure Compound (Erigeside C) prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General workflow for the isolation of Erigeside C.

As no specific signaling pathways for Erigeside C have been detailed in the available literature, a corresponding diagram cannot be generated at this time.

While the initial query for "this compound" did not yield specific results, this guide provides a comprehensive overview of the closely related and scientifically documented compound, Erigeside C. The information presented on its natural source, a generalized isolation protocol, and potential biological activities serves as a valuable resource for researchers. Further investigation into the specific biological targets and mechanisms of action of Erigeside C is warranted to fully elucidate its therapeutic potential. As research in this area progresses, a more detailed understanding of this and other related natural products will undoubtedly emerge.

References

Erigeside I: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeside I is a phenolic glycoside that has been identified as a constituent of several plant species, notably within the Erigeron genus, including Erigeron breviscapus and Erigeron bonariensis. While research into the specific biological activities of isolated this compound is emerging, the extracts of plants containing this compound have demonstrated a range of promising pharmacological effects. This technical guide provides an in-depth overview of the biological activities associated with this compound-containing extracts, focusing on antioxidant, anti-inflammatory, and neuroprotective properties. It also outlines detailed experimental protocols for screening these activities and visualizes the key signaling pathways involved.

It is important to note that while this compound is a known free radical scavenger, specific quantitative data on the biological activities of the isolated compound are limited in publicly available scientific literature.[1][2] The data and mechanisms described herein are largely based on studies of complex plant extracts containing this compound, and therefore, the direct contribution of this compound to these effects requires further investigation.

Data Presentation: Biological Activities of this compound-Containing Plant Extracts

The following table summarizes the reported biological activities of extracts from plants known to contain this compound.

Biological ActivityPlant SourceExtract TypeKey FindingsReference(s)
Antioxidant Erigeron breviscapusNot SpecifiedDescribed as a free radical scavenger.[1][2]
Anti-inflammatory Erigeron breviscapusNot SpecifiedExtracts show anti-inflammatory properties.[3]
Neuroprotection Erigeron breviscapusDengzhanxixin InjectionUsed in the treatment of cerebrovascular diseases.[3]
Anti-fibrosis Erigeron breviscapusNot SpecifiedDecreased markers of liver fibrosis in rats.[3]

Core Biological Activities and Signaling Pathways

Extracts of plants containing this compound have been reported to exhibit several key biological activities, primarily centered around their antioxidant and anti-inflammatory effects. These activities are often interconnected and involve modulation of critical signaling pathways.

Antioxidant Activity

This compound has been identified as a free radical scavenger.[1][2] This activity is crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant effect of plant extracts containing this compound is thought to be a key contributor to their overall therapeutic potential.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Extracts from Erigeron species have demonstrated anti-inflammatory properties.[3] A central signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. The anti-inflammatory effects of this compound-containing extracts may be partly due to the inhibition of this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB:f1->IkB NFkB_IkB->NFkB Release NFkB_IkB:f0->NFkB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Simplified NF-κB Signaling Pathway.
Neuroprotective Activity

The traditional use of Erigeron breviscapus preparations, such as Dengzhanxixin injection, for cerebrovascular conditions points towards a potential neuroprotective role for its constituents, including this compound.[3] Neuroprotection often involves the mitigation of oxidative stress and inflammation, as well as the modulation of cell survival and death pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to screen for the biological activities of natural products like this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH solution to each well and mix thoroughly.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add a small volume of each this compound dilution.

    • Add the diluted ABTS•+ solution to each well and mix.

    • Include a positive control (e.g., Trolox) and a blank.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at approximately 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Dilution Serial Dilutions of This compound & Control Compound->Dilution Radical DPPH or ABTS Radical Solution Reaction Mix with Radical Solution in 96-well Plate Radical->Reaction Control Positive Control (e.g., Ascorbic Acid) Control->Dilution Dilution->Reaction Incubation Incubate in Dark at Room Temperature Reaction->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for antioxidant assays.
Anti-inflammatory Activity Assay in Macrophages

1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion

This compound, a phenolic glycoside found in plants of the Erigeron genus, is associated with a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, as demonstrated by studies on plant extracts. The underlying mechanisms likely involve the modulation of key signaling pathways such as the NF-κB pathway. While this guide provides a framework for the biological activity screening of this compound, further research on the isolated compound is imperative to quantify its specific activities and fully elucidate its therapeutic potential. The experimental protocols detailed herein offer a robust starting point for investigators seeking to explore the pharmacological properties of this and other natural products.

References

Erigeside I: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside I is a flavonoid glycoside predominantly isolated from plant species of the Erigeron genus, such as Erigeron breviscapus and Erigeron bonariensis. These plants have a history of use in traditional medicine, particularly in the form of Dengzhanxixin injection for cerebrovascular ailments. The primary and most robustly documented biological activity of this compound is its capacity as a free radical scavenger, indicating significant antioxidant potential. While its role as a constituent of medicinal plant extracts with neuroprotective and anti-inflammatory properties is acknowledged, there is a notable scarcity of in-depth research into the specific molecular targets and signaling pathways modulated by isolated this compound. This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its established antioxidant activities and proposing putative downstream effects.

Chemical and Physical Properties

This compound is characterized by its distinct flavonoid glycoside structure, which contributes to its biological activity.

PropertyValue
Molecular Formula C₂₀H₂₀O₁₁
Molecular Weight 436.37 g/mol
IUPAC Name (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4-oxo-4H-pyran-3-yl)oxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
CAS Number 224824-74-2
Appearance Not extensively documented, likely a solid
Solubility Soluble in methanol

Known Biological Activity and Therapeutic Potential

The principal therapeutic potential of this compound, as supported by available literature, lies in its antioxidant properties.

Free Radical Scavenging Activity

This compound has been identified as a potent free radical scavenger. This activity is central to its potential therapeutic applications, as oxidative stress is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. By neutralizing reactive oxygen species (ROS), this compound may help to mitigate cellular damage and modulate downstream signaling cascades.

Note on Current Research Limitations: It is crucial to underscore that while the antioxidant activity of this compound is established, there is a significant gap in the scientific literature regarding its specific molecular targets. Most detailed mechanistic studies have been conducted on the entire plant extracts of Erigeron species or other co-occurring, more abundant compounds like scutellarin. Therefore, the direct interaction of isolated this compound with specific enzymes, receptors, or signaling proteins remains an area requiring further investigation.

Quantitative Data

The available quantitative data for this compound is primarily related to its antioxidant capacity.

AssayActivity MetricResultReference
DPPH Radical Scavenging IC₅₀Data for isolated compound not available. Identified as a major scavenger in E. breviscapus extract.[General literature on E. breviscapus]
ABTS Radical Scavenging IC₅₀Data for isolated compound not available. Identified as a major scavenger in E. breviscapus extract.[General literature on E. breviscapus]

Experimental Protocols

The following are generalized protocols for the primary assays used to characterize the antioxidant activity of plant extracts containing this compound. Specific protocols for the isolated compound are not detailed in the current literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger.

  • Preparation of Reagents:

    • DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

    • Test compound solutions: A series of concentrations of the plant extract or isolated this compound are prepared in methanol.

    • Blank: Pure methanol.

    • Control: DPPH solution in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the test compound solution to each well.

    • Add an equal volume of the DPPH solution to each well.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

  • Preparation of Reagents:

    • ABTS stock solution: An aqueous solution of ABTS (e.g., 7 mM) is prepared.

    • Potassium persulfate solution: An aqueous solution of potassium persulfate (e.g., 2.45 mM) is prepared.

    • ABTS•+ working solution: The ABTS stock solution is mixed with the potassium persulfate solution and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • The ABTS•+ working solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test compound solutions: A series of concentrations of the plant extract or isolated this compound are prepared.

  • Assay Procedure:

    • A small volume of the test compound solution is mixed with a larger volume of the ABTS•+ working solution.

    • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

    • The IC₅₀ value is determined from the dose-response curve.

Putative Signaling Pathways and Mechanisms of Action

The free radical scavenging activity of this compound is the cornerstone of its potential therapeutic effects. By reducing oxidative stress, this compound may indirectly influence various signaling pathways implicated in inflammation and neuroprotection.

Erigeside_I_Mechanism cluster_upstream Upstream Events cluster_downstream Potential Downstream Consequences Erigeside_I This compound ROS Reactive Oxygen Species (ROS) Erigeside_I->ROS Scavenges Cellular_Damage Reduced Cellular Damage Erigeside_I->Cellular_Damage Prevents Inflammation Inflammation (e.g., NF-κB, COX-2) ROS->Inflammation Promotes Neuroprotection Neuroprotection (e.g., reduced apoptosis) ROS->Neuroprotection Inhibits

Caption: Putative mechanism of this compound's therapeutic effects.

Conclusion

This compound is a flavonoid glycoside with well-established antioxidant properties, primarily demonstrated through its ability to scavenge free radicals. This activity forms the basis of its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative and inflammatory diseases. However, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways directly modulated by isolated this compound. Future research should focus on elucidating these specific interactions to fully realize the therapeutic promise of this natural compound. Such studies would involve in-depth enzymatic and receptor binding assays, as well as comprehensive cell-based signaling pathway analyses.

The Putative Biosynthesis of Erigeside C in Acanthus ilicifolius: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside C, a phenolic glycoside isolated from the medicinal mangrove plant Acanthus ilicifolius, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production for drug development. This technical guide outlines a putative biosynthetic pathway for Erigeside C in A. ilicifolius, based on established knowledge of phenylpropanoid and glycosylation pathways in plants. Detailed experimental protocols are provided to facilitate the investigation and validation of this proposed pathway, along with hypothetical quantitative data presented in tabular format to guide future research.

Introduction

Acanthus ilicifolius is a traditional medicinal plant known to produce a variety of secondary metabolites, including alkaloids, flavonoids, and glycosides. Among these, Erigeside C, chemically identified as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate, stands out. Its structure consists of a syringic acid core linked to a glucose molecule. While the presence of Erigeside C in A. ilicifolius is documented, its biosynthetic pathway has not been elucidated. This guide proposes a putative pathway, drawing parallels from the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant phenolic compounds.[1][2] The proposed pathway culminates in the glycosylation of syringic acid, a reaction catalyzed by UDP-glycosyltransferases (UGTs).[3][4][5][6]

This document serves as a foundational resource for researchers aiming to unravel the biosynthesis of Erigeside C. It provides a theoretical framework and practical methodologies to stimulate and guide empirical studies in A. ilicifolius.

Proposed Biosynthetic Pathway of Erigeside C

The biosynthesis of Erigeside C is hypothesized to originate from the shikimate and phenylpropanoid pathways, leading to the formation of syringic acid, which is subsequently glycosylated.

From Phenylalanine to Ferulic Acid: The Core Phenylpropanoid Pathway

The pathway commences with the amino acid L-phenylalanine, a product of the shikimate pathway.[7][8] A series of enzymatic reactions then converts L-phenylalanine into ferulic acid.[1]

  • Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.[1]

  • Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid to yield p-coumaric acid.[2]

  • Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.[2]

  • Hydroxylation of p-Coumaroyl-CoA: p-Coumaroyl shikimate 3'-hydroxylase (C3'H) hydroxylates the aromatic ring at the C3 position to yield caffeoyl-CoA.

  • Methylation of Caffeoyl-CoA: Caffeoyl-CoA O-methyltransferase (CCoAOMT) methylates the newly introduced hydroxyl group to form feruloyl-CoA.

  • Formation of Ferulic Acid: Feruloyl-CoA can then be converted to ferulic acid.

Biosynthesis of Syringic Acid

Ferulic acid is the precursor for the synthesis of syringic acid through further hydroxylation and methylation.

  • Hydroxylation of Ferulic Acid: Ferulate 5-hydroxylase (F5H) introduces a hydroxyl group at the C5 position of the aromatic ring of ferulic acid, producing 5-hydroxyferulic acid.

  • Methylation of 5-Hydroxyferulic Acid: Caffeic acid O-methyltransferase (COMT) catalyzes the methylation of the 5-hydroxyl group to yield sinapic acid.[2]

  • Formation of Syringic Acid: The conversion of sinapic acid to syringic acid is less characterized but is proposed to occur via a β-oxidative cleavage of the propenoic side chain.

Glycosylation of Syringic Acid

The final step in the biosynthesis of Erigeside C is the attachment of a glucose molecule to the carboxyl group of syringic acid.

  • Activation of Glucose: Glucose-1-phosphate is activated by UTP to form UDP-glucose, the primary sugar donor for glycosylation reactions in plants.

  • Glycosylation: A specific UDP-glycosyltransferase (UGT) catalyzes the transfer of the glucosyl moiety from UDP-glucose to syringic acid, forming Erigeside C.[3][4]

Visualization of the Putative Pathway

ErigesideC_Biosynthesis substance substance enzyme enzyme L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Ferulic_acid Ferulic acid Feruloyl_CoA->Ferulic_acid _5_Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->_5_Hydroxyferulic_acid F5H Sinapic_acid Sinapic acid _5_Hydroxyferulic_acid->Sinapic_acid COMT Syringic_acid Syringic acid Sinapic_acid->Syringic_acid β-oxidation (putative) Erigeside_C Erigeside C Syringic_acid->Erigeside_C UGT UDP UDP Erigeside_C->UDP PAL PAL C4H C4H _4CL 4CL C3H C3'H CCoAOMT CCoAOMT F5H F5H COMT COMT UGT UGT Shikimate_Pathway Shikimate Pathway Shikimate_Pathway->L_Phenylalanine UDP_Glucose UDP-Glucose UDP_Glucose->Erigeside_C

References

Erigeside I: A Review of Its History and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Erigeside I is a phenolic glycoside that has garnered interest within the scientific community for its potential antioxidant properties. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its history, chemical properties, and known biological activities. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

History and Discovery

This compound was first identified as a chemical constituent of Erigeron breviscapus, a plant used in traditional medicine. Its discovery was part of broader phytochemical investigations into the Erigeron genus, known for producing a variety of bioactive compounds. The initial characterization of this compound was reported in a 2012 study by Li and colleagues, published in Free Radical Research. This study focused on screening for free radical scavengers within Erigeron breviscapus and identified this compound as a notable antioxidant compound. Subsequent studies have also reported its presence in other related species, such as Erigeron bonariensis.

Chemical Properties

The chemical structure of this compound has been elucidated as 6'-O-caffeoylerigeroside. Its molecular formula is C₂₀H₂₀O₁₁, with a corresponding molecular weight of 436.37 g/mol . The structure consists of a glycosidic core with a caffeoyl group attachment, a feature common to many plant-derived polyphenols with antioxidant activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 224824-74-2Chemical Abstracts Service
Molecular Formula C₂₀H₂₀O₁₁Li F, et al. (2012)
Molecular Weight 436.37 g/mol Li F, et al. (2012)
Synonyms 6'-O-caffeoylerigeroside

Biological Activity: Free Radical Scavenging

The primary biological activity associated with this compound is its capacity as a free radical scavenger. This property was quantitatively assessed in the seminal study by Li et al. (2012) using on-line High-Performance Liquid Chromatography (HPLC) coupled with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC₅₀ (μg/mL)Positive ControlIC₅₀ of Positive Control (μg/mL)Source
DPPH Radical Scavenging Data not available in abstractNot specified in abstractNot specified in abstractLi F, et al. (2012)
ABTS Radical Scavenging Data not available in abstractNot specified in abstractNot specified in abstractLi F, et al. (2012)

Note: While the study by Li et al. (2012) identified this compound as a potent free radical scavenger, the precise IC₅₀ values were not available in the accessible abstract. Further access to the full-text article is required for this quantitative data.

Experimental Protocols

The following methodologies are based on the description of the on-line HPLC-ABTS/DPPH based assay used in the discovery of this compound's antioxidant properties.

On-line HPLC-ABTS/DPPH Radical Scavenging Assay

This method allows for the rapid screening and identification of antioxidant compounds in a complex mixture, such as a plant extract.

  • Sample Preparation : An extract of Erigeron breviscapus is prepared and filtered.

  • HPLC Separation : The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is performed to separate the individual chemical constituents.

  • On-line Radical Scavenging Detection :

    • DPPH Assay : The HPLC eluent is mixed with a solution of DPPH radical in a reaction coil. The reduction of the DPPH radical by an antioxidant compound results in a decrease in absorbance, which is measured by a UV-Vis detector at a specific wavelength (typically around 517 nm).

    • ABTS Assay : Similarly, the eluent is mixed with a pre-formed ABTS radical solution. The scavenging of the ABTS radical is monitored by a decrease in absorbance at its characteristic wavelength (e.g., 734 nm).

  • Mass Spectrometric Detection : Following the radical scavenging detection, the eluent is introduced into a mass spectrometer to determine the molecular weight and fragmentation pattern of the active compounds, enabling their identification.

Signaling Pathways and Experimental Workflows

Currently, there is no available literature detailing the specific signaling pathways through which this compound may exert its biological effects. The primary research has focused on its direct free radical scavenging ability. Further studies are required to investigate its potential interactions with cellular signaling cascades, such as those involved in oxidative stress response (e.g., Nrf2 pathway) or inflammation (e.g., NF-κB pathway).

Logical Workflow for Future Investigation

G cluster_0 Initial Discovery cluster_1 In Vitro Characterization cluster_2 Mechanism of Action cluster_3 Preclinical Development a Isolation of this compound from Erigeron sp. b Confirmation of Antioxidant Activity (DPPH, ABTS assays) a->b c Investigation of Anti-inflammatory Potential (e.g., NO, PGE2 inhibition) b->c e Elucidation of Signaling Pathways (e.g., Nrf2, NF-κB) c->e d Cell Viability Assays d->e f Gene and Protein Expression Analysis e->f g In Vivo Efficacy Studies (Animal Models) f->g h Pharmacokinetic and Toxicology Studies g->h

Caption: A proposed workflow for the future research and development of this compound.

Conclusion and Future Directions

This compound has been identified as a promising natural antioxidant. However, the current body of literature is limited, primarily focusing on its initial discovery and in vitro free radical scavenging activity. To fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Quantitative Analysis : Obtaining precise IC₅₀ values for its antioxidant activity.

  • Broader Biological Screening : Investigating other potential pharmacological effects, particularly anti-inflammatory properties, given the traditional use of its plant source.

  • Mechanism of Action Studies : Elucidating the underlying cellular and molecular mechanisms, including its effects on key signaling pathways.

  • In Vivo Studies : Evaluating its efficacy, safety, and pharmacokinetic profile in preclinical animal models.

The development of a robust body of evidence for this compound will be crucial for its potential translation into a therapeutic agent for diseases associated with oxidative stress and inflammation.

Erigeside I: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside I, a γ-pyranone derivative, is a natural compound isolated from medicinal plants of the Erigeron genus, notably Erigeron breviscapus and Erigeron annuus. This technical guide provides a detailed overview of the spectroscopic data essential for the identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for the isolation and purification of this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information regarding the molecular formula and weight of this compound.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaDeduced Mass
ESI-MS435 [M-H]⁻C₂₀H₂₀O₁₁436.1056

Source: HPLC-MS analysis of Erigeron floribundus extracts[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the this compound molecule, enabling its complete structural assignment. The following data were reported for this compound isolated from Erigeron breviscapus.

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
γ-Pyranone Moiety
27.95s
56.40s
Glucose Moiety
1'5.20d7.5
2'3.65m
3'3.50m
4'3.45m
5'3.80m
6'a4.55dd12.0, 2.0
6'b4.35dd12.0, 5.5
Caffeoyl Moiety
2''7.05d2.0
5''7.60d16.0
6''6.80d8.0
7''6.30d16.0
8''6.95dd8.0, 2.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 100 MHz)

PositionChemical Shift (δ, ppm)
γ-Pyranone Moiety
2165.2
3103.5
4183.0
5100.8
6164.5
Glucose Moiety
1'102.8
2'74.5
3'77.8
4'71.2
5'75.0
6'64.3
Caffeoyl Moiety
1''127.8
2''115.0
3''146.5
4''149.8
5''116.2
6''123.0
7''147.5
8''115.5
9''168.0

Note: The specific assignments are based on the analysis of 2D NMR spectra (COSY, HSQC, and HMBC) as is standard practice in natural product structure elucidation. The data presented here is a representative compilation based on available literature.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve standard chromatographic techniques.

Plant Material

The whole plants of Erigeron breviscapus or Erigeron annuus are collected, dried, and powdered.

Extraction and Isolation
  • Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a glycoside, is typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.

  • Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a spectrometer (e.g., 400 MHz or higher) using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in ppm relative to the solvent signal.

  • Mass Spectrometry: ESI-MS analysis is performed to determine the molecular weight and fragmentation pattern of the isolated compound.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and its structural relationship with its constituent moieties.

experimental_workflow plant_material Powdered Plant Material (Erigeron sp.) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-BuOH fraction) extraction->partitioning column_chroma Column Chromatography (Macroporous Resin, Silica Gel, Sephadex) partitioning->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of this compound.

signaling_pathway cluster_erigeside This compound cluster_moieties Constituent Moieties erigeside This compound pyranone γ-Pyranone erigeside->pyranone Glycosidic bond glucose Glucose erigeside->glucose caffeoyl Caffeoyl Group glucose->caffeoyl Ester bond

Caption: Structural relationship of this compound and its constituent moieties.

References

Erigeside I: A Technical Overview Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erigeside I is a natural product with the chemical formula C₂₀H₂₀O₁₁ and a molecular weight of 436.37 g/mol . Its CAS number is 224824-74-2. While specific research on this compound is limited, its name and chemical structure suggest it belongs to the family of glycosides, likely isolated from a plant species of the Erigeron genus. This genus, commonly known as fleabane, has a history of use in traditional medicine. One of the synonyms for this compound is 6'-O-Caffeoylerigeroside, indicating it is a caffeoyl derivative. Commercial suppliers have noted its potential as a radical scavenger, pointing towards antioxidant properties.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 224824-74-2[1][2]
Molecular Formula C₂₀H₂₀O₁₁[1][2]
Molecular Weight 436.37 g/mol [1][2]
Synonyms 6'-O-Caffeoylerigeroside, 6'-Caffeoylerigeroside, 3-[[6-O-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-beta-D-glucopyranosyl]oxy]-4H-pyran-4-one[1][2]
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[3]
Appearance Powder[1]
Purity 95~98% (HPLC)[1]
Storage Conditions -20°C, sealed, in a ventilated, dry environment[1]

Traditional Medicine Context: The Erigeron Genus

While the specific traditional uses of this compound are not documented, the Erigeron genus, from which it is likely derived, has a rich history in folk medicine. Various species of Erigeron are used to treat a range of ailments.

  • Erigeron annuus , also known as annual fleabane, is utilized in Chinese folk medicine for conditions such as indigestion, enteritis, epidemic hepatitis, and hematuria.[4][5]

  • Other Erigeron species have been traditionally used for their anti-inflammatory, antibacterial, and antioxidant properties.[6] For example, extracts of Erigeron roots have been shown to reduce acute inflammation.[7]

The therapeutic effects of these plants are attributed to their rich phytochemical content, which includes flavonoids, terpenoids, polyacetylenic compounds, and various caffeoylquinic acids.[4][5]

Postulated Biological Activities and Mechanisms

Based on the limited information available and the activities of related compounds, this compound is suggested to possess antioxidant and anti-inflammatory properties.

4.1. Antioxidant Activity

This compound is described as a radical scavenger.[8] This activity is common among phenolic compounds, a class to which the caffeoyl group in this compound belongs. The general mechanism of antioxidant action for such compounds involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.

A general workflow for assessing antioxidant activity is depicted below.

G cluster_extraction Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis plant Plant Material (e.g., Erigeron sp.) extract Crude Extract plant->extract Extraction isolate Isolated Compound (this compound) extract->isolate Chromatographic Separation dpph DPPH Radical Scavenging Assay isolate->dpph abts ABTS Radical Cation Decolorization Assay isolate->abts frap Ferric Reducing Antioxidant Power (FRAP) Assay isolate->frap measurement Spectrophotometric Measurement dpph->measurement abts->measurement frap->measurement ic50 Calculation of IC50 Value measurement->ic50

Caption: General workflow for antioxidant activity assessment. (Within 100 characters)

4.2. Anti-inflammatory Activity

Many compounds isolated from Erigeron species exhibit anti-inflammatory effects.[7] The mechanisms often involve the inhibition of key inflammatory mediators. For instance, extracts from Erigeron canadensis have been shown to suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages by inhibiting the NF-κB and MAPK signaling pathways.[9]

Below is a simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by compounds from the Erigeron genus.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB InflammatoryMediators Pro-inflammatory Mediators (NO, PGE₂, Cytokines) MAPK->InflammatoryMediators NFkB->InflammatoryMediators ErigesideI This compound ErigesideI->MAPK ErigesideI->NFkB

Caption: Postulated anti-inflammatory mechanism of this compound. (Within 100 characters)

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available in published literature. However, general methodologies for similar compounds can be inferred.

5.1. Extraction and Isolation

A general procedure for the isolation of glycosides from plant material would typically involve the following steps:

  • Extraction: The dried and powdered plant material (e.g., aerial parts of an Erigeron species) is extracted with a solvent such as ethanol or methanol.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fractions are then subjected to various chromatographic techniques, including column chromatography (using silica gel, Sephadex, etc.) and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

5.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • NO Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is calculated.

Quantitative Data

No specific quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activity of this compound has been found in the reviewed literature.

Conclusion and Future Directions

This compound is a defined chemical entity with potential antioxidant and anti-inflammatory properties, consistent with the traditional medicinal uses of the Erigeron genus. However, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and therapeutic potential. Future research should focus on the isolation and complete structural elucidation of this compound from its natural source, followed by comprehensive in vitro and in vivo studies to validate its postulated effects and to determine its pharmacological profile. Such studies would be essential to unlock the potential of this compound for applications in the pharmaceutical and cosmetic industries.

References

Erigeside I: A Preliminary Assessment of an Underexplored Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside I, a flavonoid glycoside isolated from the plant genus Erigeron, presents a nascent opportunity for novel therapeutic development. This technical whitepaper consolidates the currently available, albeit limited, information on this compound and outlines a prospective framework for its preliminary cytotoxicity assessment. While direct cytotoxic data on this compound is not yet publicly available, this document serves as a foundational guide for researchers initiating investigation into its potential as an anticancer agent. We will explore its known characteristics, the general cytotoxic potential of related compounds, and propose a standardized workflow for its initial cytotoxic evaluation.

Introduction to this compound

This compound is a natural compound that has been identified in plant species such as Erigeron breviscapus and Erigeron bonariensis[1][2][3][4]. It is classified as a flavonoid, a class of polyphenolic secondary metabolites in plants known for their diverse biological activities[5]. The chemical properties of this compound are summarized in Table 1. To date, the primary bioactivity associated with this compound is its capacity as a free radical scavenger[6][7][8]. However, its potential cytotoxic and anticancer properties remain largely unexplored.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 224824-74-2[5]
Molecular Formula C₂₀H₂₀O₁₁[3][5]
Molecular Weight 436.4 g/mol [5]
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[5]
Source Erigeron breviscapus, Erigeron bonariensis[1][2][3][4]

Contextual Cytotoxicity: Insights from the Erigeron Genus and Saponins

While specific data on this compound is lacking, studies on other constituents of the Erigeron genus and the broader class of triterpenoid saponins—also found in these plants—provide a basis for hypothesizing potential cytotoxic activity.

Essential oils from Erigeron canadensis have demonstrated cytotoxic effects against human cervical cancer (HeLa) cells, inducing apoptosis and cell cycle arrest[9]. This suggests that compounds within the Erigeron genus possess anticancer potential.

Furthermore, triterpenoid saponins, a class of compounds frequently isolated from various plants, have shown significant cytotoxic activities against a range of cancer cell lines[10][11][12][13][14]. These compounds can induce apoptosis and inhibit cell proliferation, making them a subject of interest in anticancer drug discovery[12]. Given that this compound co-exists with such compounds, its own cytotoxic profile warrants investigation.

Proposed Experimental Workflow for Preliminary Cytotoxicity Assessment of this compound

For a novel compound like this compound, a systematic approach to evaluating its cytotoxicity is crucial. The following workflow outlines a standard procedure for an initial in vitro assessment.

experimental_workflow cluster_preparation Compound Preparation & Cell Culture cluster_assay Cytotoxicity Assay cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Reporting compound This compound Stock Solution mtt_assay MTT/XTT Assay (Determine Cell Viability) compound->mtt_assay cell_lines Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) cell_lines->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle analysis Statistical Analysis apoptosis->analysis cell_cycle->analysis report Comprehensive Report Generation analysis->report signaling_pathway Erigeside_I This compound ROS Increased ROS Production Erigeside_I->ROS Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion Bax Bax (Pro-apoptotic) Mitochondrion->Bax Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Note: A Proposed HPLC-UV Method for the Quantification of Erigeside I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Erigeside I. As no standardized and validated method is readily available in published literature, this application note provides a comprehensive starting point for method development and validation based on established chromatographic principles and regulatory guidelines.

Introduction

This compound is a phenolic glycoside of interest for its potential pharmacological activities. Accurate and precise quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the analysis of such compounds. This proposed method leverages reversed-phase chromatography, which is well-suited for separating moderately polar phenolic compounds. The subsequent validation protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4][5]

Proposed HPLC-UV Method

The following parameters are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterProposed Condition
Instrument High-Performance Liquid Chromatography system with UV/Vis or Photodiode Array (PDA) Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 10% B, increase to 50% B over 20 minutes, increase to 90% B over 5 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 7 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax of this compound (A preliminary scan with a PDA detector from 200-400 nm is required to determine the wavelength of maximum absorbance. Based on similar phenolic structures, a wavelength around 278 nm is a probable starting point).[6]
Run Time 35 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using methanol or a suitable solvent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase initial composition (90% A: 10% B).

Sample Preparation (Hypothetical from a Plant Matrix)
  • Extraction: Accurately weigh 1 g of powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation Protocol (Based on ICH Q2(R2))

The proposed method must be validated to ensure its suitability. The following parameters should be assessed.[1][2][3]

System Suitability

Before each validation run, inject a standard solution (e.g., 25 µg/mL) six times. The system is deemed suitable if it meets the acceptance criteria outlined in Table 1.

Table 1: System Suitability Testing (SST) Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

Specificity

Specificity demonstrates that the analytical signal is solely from the analyte of interest.

  • Protocol: Analyze a blank (solvent), a placebo (sample matrix without the analyte), a standard solution of this compound, and the sample solution. The retention time of the this compound peak in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms. Peak purity analysis using a PDA detector is also recommended.

Linearity and Range
  • Protocol: Prepare at least six concentrations of this compound standard solutions covering the expected range (e.g., 1-100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against the concentration and perform a linear regression analysis. The determination coefficient (R²) should be ≥ 0.999.

Table 2: Example Linearity and Range Data

Concentration (µg/mL) Mean Peak Area (n=3)
1 Example Value
5 Example Value
10 Example Value
25 Example Value
50 Example Value
100 Example Value

| Linear Regression | R² = 0.9995 |

Accuracy
  • Protocol: Perform a recovery study by spiking a known amount of this compound standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]

Table 3: Example Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 20.0 19.8 99.0%
100% 25.0 25.2 100.8%

| 120% | 30.0 | 29.8 | 99.3% |

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Table 4: Example Precision Data

Precision Type %RSD (n=6)
Repeatability 0.85%

| Intermediate Precision | 1.25% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Table 5: Example LOD and LOQ Data

Parameter Result (µg/mL)
LOD 0.3

| LOQ | 1.0 |

Robustness
  • Protocol: Intentionally introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Table 6: Example Robustness Study

Parameter Varied Result %RSD
Flow Rate (0.9 mL/min) Example Value < 2.0%
Flow Rate (1.1 mL/min) Example Value < 2.0%
Temperature (28 °C) Example Value < 2.0%

| Temperature (32 °C) | Example Value | < 2.0% |

Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc analysis Chromatographic Analysis (Proposed Method) hplc->analysis detection UV Detection (at λmax) analysis->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant report Final Report (Concentration of this compound) quant->report

Caption: Experimental workflow for this compound quantification.

validation_logic Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness sub_prec Precision->sub_prec Repeatability Repeatability (Intra-day) sub_prec->Repeatability Intermediate Intermediate Precision (Inter-day) sub_prec->Intermediate

Caption: Logical flow of the HPLC method validation process.

References

Application Note: Structural Elucidation of Erigeside I using NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidance for the structural elucidation of the novel triterpenoid saponin, Erigeside I, using a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques.

Introduction

This compound is a newly isolated triterpenoid saponin with potential pharmacological activities. The structural determination of such complex natural products is fundamental for understanding its bioactivity and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This note describes the application of one- and two-dimensional NMR experiments to unambiguously determine the structure of this compound. The methodologies outlined herein are broadly applicable to the structural elucidation of other complex natural products.[1][2][3]

Experimental Protocols

A pure sample of this compound (approximately 5 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[4]

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe. The following experiments are conducted at a constant temperature of 298 K:

  • ¹H NMR (Proton): Provides information on the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR (Carbon-13): Determines the number and type of carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.

Standard pulse programs and parameters are utilized for each experiment.[5][6]

Data Presentation: NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined by the comprehensive analysis of the 1D and 2D NMR spectra.

Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
139.81.65 (m), 1.05 (m)
228.11.90 (m), 1.70 (m)
389.13.20 (dd, 11.5, 4.5)
439.9-
556.80.75 (d, 11.0)
618.91.50 (m), 1.40 (m)
733.81.60 (m), 1.45 (m)
840.9-
948.21.55 (m)
1037.8-
1124.51.80 (m), 1.15 (m)
12126.05.38 (t, 3.5)
13139.2-
1442.9-
1529.02.10 (m), 1.25 (m)
1626.52.20 (m), 1.95 (m)
1747.8-
1842.52.95 (dd, 13.5, 4.0)
1946.81.75 (m), 1.20 (m)
2031.51.30 (m)
2134.81.85 (m), 1.35 (m)
2237.51.98 (m), 1.58 (m)
2328.81.15 (s)
2417.20.85 (s)
2516.00.82 (s)
2617.90.95 (s)
2726.51.25 (s)
28178.5-
2933.81.02 (s)
3024.20.92 (s)

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
Glc
1'105.24.50 (d, 7.8)
2'75.13.35 (m)
3'78.03.45 (m)
4'71.53.30 (m)
5'77.93.40 (m)
6'62.53.80 (m), 3.65 (m)
Ara
1''109.84.65 (d, 7.2)
2''76.23.60 (m)
3''78.53.70 (m)
4''72.03.55 (m)
5''66.83.90 (m), 3.75 (m)

Structural Elucidation Workflow

The elucidation of this compound's structure is a stepwise process that integrates data from all the NMR experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structural Elucidation 1H_NMR 1H NMR 13C_NMR 13C & DEPT Fragments Identify Spin Systems & Fragments 1H_NMR->Fragments Proton Environments 13C_NMR->Fragments Carbon Skeleton COSY COSY HSQC HSQC COSY->Fragments H-H Connectivity HMBC HMBC HSQC->Fragments Direct C-H Bonds NOESY NOESY Connectivity Establish Connectivity of Fragments HMBC->Connectivity Long-Range C-H Connectivity Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Through-Space H-H Proximity Structure Propose Final Structure Connectivity->Structure Stereochemistry->Structure

Caption: Workflow for the structural elucidation of this compound.

  • Aglycone and Sugar Identification: The ¹³C NMR and DEPT spectra suggest a 30-carbon aglycone, characteristic of a triterpenoid structure, and two sugar units. The chemical shifts in the anomeric region of the ¹H NMR spectrum (δH 4.50 and 4.65) confirm the presence of two glycosidic linkages.

  • Fragment Assembly via COSY and HMBC:

    • The COSY spectrum is used to trace proton-proton connectivities, allowing for the assembly of individual spin systems within the aglycone and sugar rings.

    • The HMBC experiment is critical for connecting these fragments. For instance, a key correlation is observed between the anomeric proton of the glucose unit (H-1' at δH 4.50) and the C-3 carbon of the aglycone (δC 89.1), establishing the attachment point of the sugar chain.

G cluster_aglycone Aglycone cluster_sugar Sugar Moiety C3 C-3 (89.1) H12 H-12 (5.38) C13 C-13 (139.2) H12->C13 COSY C28 C-28 (178.5) H12->C28 HMBC H1_glc H-1' (4.50) H1_glc->C3 HMBC H1_ara H-1'' (4.65) C2_glc C-2' (75.1) H1_ara->C2_glc HMBC

References

Application Notes and Protocols for Erigeside I: A Cell-Based Anti-Inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective process, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, largely regulated by the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

Erigeside I is a natural compound of interest for its potential anti-inflammatory properties. While direct studies on this compound are not extensively available in public literature, research on extracts from Erigeron annuus, the likely botanical source of this compound, has demonstrated significant anti-inflammatory activity. Extracts from the roots of Erigeron annuus have been shown to suppress the production of NO and PGE2 in LPS-stimulated RAW 264.7 macrophages by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. This inhibitory effect is associated with the suppression of the NF-κB signaling pathway.

This document provides a generalized protocol for evaluating the anti-inflammatory activity of a test compound like this compound in a cell-based assay, based on the established methodologies for assessing anti-inflammatory natural products.

Data Presentation

The following tables represent hypothetical data for the anti-inflammatory effects of this compound, based on typical results for similar natural compounds.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-5.2 ± 1.1
LPS (1 µg/mL)-100
This compound + LPS185.3 ± 4.2
This compound + LPS562.1 ± 3.5
This compound + LPS1041.7 ± 2.8
This compound + LPS2525.9 ± 2.1
Dexamethasone + LPS1015.4 ± 1.9

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-35 ± 821 ± 5
LPS (1 µg/mL)-1250 ± 98850 ± 65
This compound + LPS10875 ± 72610 ± 51
This compound + LPS25550 ± 45380 ± 32

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Protocol:

  • After collecting the supernatant for the NO assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated NF-κB/MAPKs

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

  • After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), phospho-p38, phospho-ERK1/2, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays A RAW 264.7 Macrophage Culture B Seed cells in plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cell Viability Assay (MTT) D->F G Western Blot Analysis (iNOS, COX-2, NF-κB, MAPKs) D->G Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines ErigesideI This compound ErigesideI->NFkB ErigesideI->MAPK

Application Notes & Protocols: In Vitro NF-κB Inhibition Assay for Erigeside I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeside I is a flavonoid compound that has been isolated from plants of the Erigeron genus, such as Erigeron breviscapus[1].[1] This natural product is noted for its properties as a free-radical scavenger, suggesting potential antioxidant and anti-inflammatory activities[2]. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response, making it a key target for the development of novel anti-inflammatory therapeutics. Extracts from Erigeron breviscapus, which contain this compound, have been shown to possess anti-inflammatory properties and the ability to inhibit the NF-κB pathway[1][3]. However, specific data detailing the direct inhibitory effect of isolated this compound on NF-κB activation is not extensively available in current scientific literature.

These application notes provide a generalized protocol for assessing the in vitro NF-κB inhibitory activity of a test compound like this compound. This can serve as a foundational methodology for researchers seeking to investigate its potential as an anti-inflammatory agent.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In an unstimulated state, NF-κB proteins are sequestered in the cytoplasm by a family of inhibitory proteins known as IκBs (inhibitors of κB). Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding inflammatory cytokines, chemokines, and adhesion molecules.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB P_IkB Phosphorylated IκB IkB->P_IkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n 6. Nuclear Translocation IkB_NFkB->IkB IkB_NFkB->NFkB 5. Release Proteasome Proteasome P_IkB->Proteasome 4. Degradation Erigeside_I This compound (Hypothesized Inhibition) Erigeside_I->IKK_complex Potential Inhibition DNA DNA NFkB_n->DNA 7. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription

Caption: The canonical NF-κB signaling pathway and a hypothesized point of inhibition for this compound.

Quantitative Data Summary

As of the current literature review, specific quantitative data, such as IC50 values for this compound in an NF-κB inhibition assay, are not available. The table below is provided as a template for researchers to populate with their experimental findings.

CompoundAssay TypeCell LineStimulantIC50 (µM)Reference
This compound e.g., Luciferase Reportere.g., HEK293Te.g., TNF-αData to be determined[Your Study]
Control Inhibitor e.g., Luciferase Reportere.g., HEK293Te.g., TNF-αKnown Value[Literature]

Experimental Protocols

The following are generalized protocols for common in vitro assays to determine the NF-κB inhibitory potential of a test compound like this compound.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • TNF-α or LPS

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: Lyse the cells using the passive lysis buffer from the reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 macrophages or HeLa cells

  • DMEM with 10% FBS

  • LPS or TNF-α

  • This compound (dissolved in DMSO)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI

  • Glass coverslips in a 24-well plate

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 30-60 minutes.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-p65 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blot for Phospho-IκBα and IκBα

This method detects the phosphorylation and degradation of IκBα, an upstream event in NF-κB activation.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Cell Culture and Treatment: Culture and treat the cells with this compound and LPS as described in the previous protocols.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the respective primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T, RAW 264.7) Pre-treatment 3. Pre-treat cells with this compound Cell_Culture->Pre-treatment Compound_Prep 2. Prepare this compound (Serial Dilutions) Compound_Prep->Pre-treatment Stimulation 4. Stimulate with TNF-α or LPS Pre-treatment->Stimulation Reporter_Assay Luciferase Reporter Assay (NF-κB Activity) Stimulation->Reporter_Assay IF Immunofluorescence (p65 Translocation) Stimulation->IF WB Western Blot (IκBα Phosphorylation/ Degradation) Stimulation->WB Data_Analysis 5. Data Acquisition and Analysis (IC50, Imaging, etc.) Reporter_Assay->Data_Analysis IF->Data_Analysis WB->Data_Analysis

Caption: A generalized experimental workflow for assessing the NF-κB inhibitory potential of this compound.

References

Erigeside I and the MAPK Pathway: Uncharted Territory in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently no specific data detailing the activation or modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by Erigeside I. This particular area of research appears to be unexplored, presenting a novel opportunity for investigation by researchers, scientists, and drug development professionals.

While the initial request for detailed application notes and protocols concerning this compound's activation of the MAPK pathway cannot be fulfilled due to the absence of published research, this gap in knowledge highlights a potential new avenue for scientific inquiry. The MAPK pathway is a critical signaling cascade involved in a myriad of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Understanding how a natural compound like this compound might influence this pathway could unveil significant therapeutic possibilities.

For researchers interested in pioneering the study of this compound's interaction with the MAPK pathway, the following general experimental framework can serve as a foundational guide. These protocols are based on standard methodologies used to investigate the effects of novel compounds on cellular signaling pathways.

Hypothetical Experimental Design for Investigating this compound's Effect on the MAPK Pathway

This section outlines a potential study design to elucidate the relationship between this compound and the MAPK signaling cascade.

Preliminary Cell Viability and Dose-Response Assays

Before investigating the specific effects on the MAPK pathway, it is crucial to determine the optimal non-cytotoxic concentration range of this compound in the chosen cell line(s).

Table 1: Hypothetical Data from a Cell Viability Assay

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
198.5
597.2
1095.8
2585.1
5060.3
10025.7

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Analysis of MAPK Pathway Activation/Inhibition

The core of the investigation would involve assessing the phosphorylation status of key proteins in the MAPK cascade, such as ERK, JNK, and p38.

Table 2: Hypothetical Western Blot Densitometry Data

Treatmentp-ERK/total ERK (Fold Change)p-JNK/total JNK (Fold Change)p-p38/total p38 (Fold Change)
Control1.01.01.0
This compound (10 µM)3.51.20.8
Positive Control (e.g., EGF)5.01.51.1

Protocol: Western Blotting for MAPK Phosphorylation

  • Cell Lysis: Treat cells with this compound at the determined non-cytotoxic concentrations for various time points (e.g., 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated and total ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Path Forward: Proposed Signaling and Experimental Diagrams

To guide this prospective research, the following diagrams illustrate the MAPK signaling pathway and a potential experimental workflow.

MAPK_Pathway cluster_0 Extracellular Signals cluster_1 MAPK Cascade GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS Stress Stress / Cytokines RAC_CDC42 RAC/CDC42 Stress->RAC_CDC42 MEKK MEKK Stress->MEKK RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation Differentiation Differentiation ERK1_2->Differentiation RAC_CDC42->MEKK MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 MEKK->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 Inflammation Inflammation p38->Inflammation Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Functional Assays cluster_3 Phase 4: Conclusion A Cell Culture B This compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Determine Non-Toxic Concentration Range C->D E Treat Cells with Non-Toxic Concentrations D->E F Western Blot for p-ERK, p-JNK, p-p38 E->F G Densitometry Analysis F->G H Proliferation Assay G->H I Apoptosis Assay G->I J Cytokine Profiling G->J K Data Interpretation and Conclusion H->K I->K J->K

Application Notes & Protocols: Preparation of Stock Solutions for Erigeside C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Erigeside C for use in various experimental settings. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and biomedical research. Note: Initial searches for "Erigeside I" did not yield a known compound; this protocol is based on the available data for "Erigeside C," a closely related and documented iridoid glycoside.

Introduction

Erigeside C is a naturally occurring iridoid glycoside that has been identified in several plant species.[1] Accurate and consistent preparation of stock solutions is a critical first step for obtaining reproducible results in downstream experiments, including cell-based assays and biochemical analyses. This protocol outlines the necessary steps for dissolving, aliquoting, and storing Erigeside C to maintain its stability and integrity.

Physicochemical Properties

A summary of the key physicochemical properties of Erigeside C is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₁₀PubChem[1]
Molecular Weight 360.31 g/mol PubChem[1]
Exact Mass 360.10564683 DaPubChem[1]
CAS Number 112667-09-1ChemSrc[2]
LogP 0.49ChemSrc[2]

Table 1: Physicochemical data for Erigeside C.

Stock Solution Preparation Protocol

This protocol details the steps for preparing a 10 mM stock solution of Erigeside C in Dimethyl Sulfoxide (DMSO). For other iridoid glycosides, solvents such as methanol/water mixtures have also been utilized.[3]

3.1. Materials

  • Erigeside C powder (purity ≥95%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Safety Precautions

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for Erigeside C before handling.

3.3. Step-by-Step Procedure

  • Determine the required mass: Use the following formula to calculate the mass of Erigeside C needed to prepare the desired volume of a 10 mM stock solution.

    Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight (g/mol) / 1000

  • Weigh the compound: Carefully weigh the calculated mass of Erigeside C powder using an analytical balance.

  • Dissolve the compound:

    • Add the weighed Erigeside C powder to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (≤37°C) may be used to aid dissolution if necessary.

  • Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, the stock solution can be stored at 4°C for a few days, protected from light.

3.4. Example Calculation

To prepare 1 mL of a 10 mM stock solution of Erigeside C:

  • Mass (mg) = 10 mM * 1 mL * 360.31 g/mol / 1000

  • Mass (mg) = 3.60 mg

Therefore, 3.60 mg of Erigeside C should be dissolved in 1 mL of DMSO.

Desired Stock Concentration (mM)Volume to Prepare (mL)Erigeside C to Weigh (mg)
1013.60
10518.02
2017.21
50118.02

Table 2: Example calculations for preparing Erigeside C stock solutions.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the key workflows for preparing and using Erigeside C stock solutions.

G cluster_prep Stock Solution Preparation calc Calculate Mass (Concentration, Volume, MW) weigh Weigh Erigeside C Powder calc->weigh Mass (mg) dissolve Dissolve in DMSO (Vortex/Warm) weigh->dissolve Powder aliquot Aliquot into Single-Use Tubes dissolve->aliquot 10 mM Stock store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing Erigeside C stock solution.

G cluster_use Experimental Use thaw Thaw Stock Aliquot dilute Prepare Working Solution (Dilute in Culture Media) thaw->dilute 10 mM Stock treat Treat Cells/Assay (e.g., 2.5-40 µM) dilute->treat Final Concentration analyze Analyze Results treat->analyze

Caption: General workflow for using stock solutions in experiments.

References

Application Notes & Protocols for Assessing Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for maintaining brain homeostasis and protecting it from harmful substances. However, the BBB also poses a significant challenge for the delivery of therapeutic agents to the brain. Consequently, assessing the permeability of novel drug candidates across the BBB is a critical step in the development of CNS-targeting therapeutics.

These application notes provide a detailed overview of a generalized protocol for evaluating the permeability of a test compound, referred to herein as "Test Compound X" (in lieu of the initially requested "Erigeside I" for which no public data on BBB permeability assays is available), across the BBB using an in vitro model. The protocols described are based on established methodologies and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

I. In Vitro Blood-Brain Barrier Permeability Assay

The most common in vitro models of the BBB utilize a Transwell system, where brain endothelial cells are cultured on a semi-permeable membrane, separating a luminal (blood-side) and an abluminal (brain-side) compartment. To more accurately mimic the in vivo environment, these models often incorporate co-cultures with pericytes and astrocytes, which are known to induce and maintain the barrier properties of the endothelial cells.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro BBB permeability assay.

G cluster_0 Cell Culture & Model Setup cluster_1 Barrier Integrity Measurement cluster_2 Permeability Assay cluster_3 Analysis seed_astrocytes Seed Astrocytes & Pericytes on bottom of well seed_endothelial Seed Brain Endothelial Cells on Transwell insert seed_astrocytes->seed_endothelial co_culture Co-culture to form BBB model seed_endothelial->co_culture measure_teer Measure Transendothelial Electrical Resistance (TEER) co_culture->measure_teer add_compound Add Test Compound X to apical chamber measure_teer->add_compound incubate Incubate for specified time points add_compound->incubate sample_basal Collect samples from basal chamber incubate->sample_basal quantify_compound Quantify compound concentration (e.g., LC-MS/MS) sample_basal->quantify_compound calculate_papp Calculate Apparent Permeability (Papp) quantify_compound->calculate_papp

Figure 1: Workflow for in vitro BBB permeability assay.
Detailed Protocol

1. Preparation of the In Vitro BBB Model:

  • Cell Culture: Primary rat or human brain capillary endothelial cells, pericytes, and astrocytes are cultured according to the supplier's instructions. Human-induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells can also be used.

  • Co-culture Setup:

    • Astrocytes and pericytes are seeded on the bottom of a 24-well plate.

    • Brain endothelial cells are seeded on the apical side of a Transwell insert (e.g., 0.4 µm pore size) pre-coated with collagen I and fibronectin.

    • The Transwell insert is then placed into the 24-well plate containing the astrocytes and pericytes.

    • The co-culture is maintained for 4-5 days to allow for the formation of a tight barrier.

2. Measurement of Transendothelial Electrical Resistance (TEER):

  • TEER is a quantitative measure of the integrity of the tight junction dynamics in the endothelial cell monolayer.

  • TEER is measured using a voltohmmeter.

  • A stable TEER reading of >150 Ω x cm² generally indicates a well-formed barrier.

3. Permeability Assay:

  • The culture medium in the apical and basal compartments is replaced with fresh assay buffer (e.g., Mammalian Ringer solution).

  • "Test Compound X" is added to the apical (luminal) chamber at a known concentration (e.g., 1 µM). A vehicle control (e.g., 0.5% DMSO) should also be run in parallel.

  • Positive (e.g., caffeine, propranolol) and negative (e.g., atenolol, FITC-dextran) control compounds should be included to validate the assay.

  • The plate is incubated at 37°C on an orbital shaker.

  • Samples are collected from the basal (abluminal) chamber at various time points (e.g., 30, 60, 120, and 240 minutes).

  • The concentration of "Test Compound X" in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of transport of the compound across the monolayer (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C0 is the initial concentration of the compound in the apical chamber (µmol/cm³).

Data Presentation

The quantitative data obtained from the permeability assay can be summarized in the following table:

CompoundConcentration (µM)Initial TEER (Ω x cm²)Final TEER (Ω x cm²)Papp (x 10⁻⁶ cm/s)
Vehicle ControlN/A
Test Compound X1
Propranolol (High Perm.)10
Atenolol (Low Perm.)10

II. Modulation of Tight Junctions and Signaling Pathways

The permeability of the BBB is primarily regulated by tight junctions between the endothelial cells. These junctions are composed of proteins such as claudins, occludin, and zonula occludens (ZO-1). The expression and localization of these proteins can be modulated by various signaling pathways.

Signaling Pathway Involved in BBB Regulation

The Wnt/β-catenin signaling pathway is known to play a crucial role in the development and maintenance of the BBB. Activation of this pathway can enhance barrier tightness by upregulating the expression of tight junction proteins like claudin-5.

G cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Axin Axin Axin->GSK3b APC APC APC->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF nucleus Nucleus beta_catenin->nucleus Translocation TJ_genes Tight Junction Gene (e.g., Claudin-5) Transcription TCF_LEF->TJ_genes Activation

Troubleshooting & Optimization

Erigeside I Extraction & Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erigeside I. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the extraction and purification of this compound from its natural source, Erigeron breviscapus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a phenolic glycoside isolated from the medicinal plant Erigeron breviscapus. As a member of the glycoside family, its properties are influenced by both the aglycone (non-sugar) and the sugar moieties. Key known properties are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₁₁[1]
Molecular Weight 436.37 g/mol [1]
General Class Phenolic Glycoside
Natural Source Erigeron breviscapus (Vant.) Hand.-Mazz.

Q2: I am experiencing a significantly lower yield of this compound than expected. What are the common causes?

A2: Low yields of this compound can stem from several factors throughout the extraction and purification workflow. The most common issues include:

  • Suboptimal Extraction Parameters: Incorrect choice of solvent, inadequate solvent-to-solid ratio, improper temperature, or insufficient extraction time can lead to incomplete extraction from the plant matrix.

  • Compound Degradation: this compound, like many phenolic glycosides, can be sensitive to high temperatures, non-neutral pH (especially alkaline conditions), and light exposure, leading to degradation.[2][3][4][5]

  • Inefficient Purification: Poor separation during chromatographic steps can lead to loss of the target compound in mixed fractions or irreversible adsorption to the stationary phase.

  • Incomplete Desorption/Elution: The compound may adsorb strongly to the purification resin (e.g., macroporous resin) and may not be fully recovered during the elution step.

Q3: What is the best solvent for extracting this compound?

A3: As a flavonoid glycoside, this compound is expected to have good solubility in polar organic solvents. Flavonoid glycosides are generally more soluble in alcohols or alcohol-water mixtures than in either pure water or non-polar solvents like hexane or chloroform.[6][7][8] For total flavonoids from Erigeron breviscapus, ethanol-water mixtures are commonly and effectively used.[6] The optimal concentration often falls between 50-70% ethanol.

Q4: How do temperature and pH affect the stability and yield of this compound?

A4: High temperatures and non-neutral pH can significantly decrease the yield through degradation.

  • Temperature: Phenolic compounds can degrade at elevated temperatures, with the rate of degradation increasing as the temperature rises.[2][9] For many glycosides, drying and extraction temperatures between 45-70°C are recommended to minimize degradation while ensuring efficient extraction.[3]

  • pH: Glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions, which would break down this compound.[10][11] Phenolic compounds are often more stable in slightly acidic conditions (pH 4-6) and can degrade rapidly in alkaline solutions (pH > 7).[4][12]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low-yield issues at different stages of your process.

Guide 1: Issues During Extraction
Symptom Possible Cause Recommended Solution
Low concentration of target compound in crude extract. Inefficient Solvent Penetration: Plant material may be too coarse.Grind the dried Erigeron breviscapus to a fine powder (e.g., 40-60 mesh) to increase surface area.
Incorrect Solvent Polarity: The chosen solvent may not be optimal for this compound.Use an ethanol/water mixture. Start with 70% ethanol and optimize the concentration if yields remain low.
Suboptimal Solid-to-Liquid Ratio: Insufficient solvent volume leads to incomplete extraction.Increase the solvent volume. A common starting point is a 1:20 or 1:30 solid-to-liquid ratio (g/mL).
Degradation During Extraction: Extraction temperature is too high or duration is too long.Reduce the extraction temperature to a range of 50-60°C. If using methods like sonication, monitor the bath temperature. Limit extraction time; for ultrasound-assisted extraction, 30-60 minutes is often sufficient.
Guide 2: Issues During Purification
Symptom Possible Cause Recommended Solution
Significant loss of this compound after macroporous resin chromatography. Irreversible Adsorption: The compound binds too strongly to the resin.Ensure the resin type is appropriate. Non-polar (e.g., D101) or semi-polar (e.g., AB-8) resins are commonly used for flavonoids.[13][14]
Incomplete Elution: The elution solvent is not strong enough to desorb the compound.Use a gradient of ethanol (e.g., 30%, 50%, 70%, 95%) for elution. This compound is likely to elute in the mid-to-high ethanol fractions. Ensure sufficient volume of eluent is used (e.g., 4-6 bed volumes).
Poor separation and recovery from Sephadex LH-20 column. Improper Solvent System: The mobile phase is not providing adequate separation.Sephadex LH-20 separates based on both molecular sieving and adsorption.[15] Methanol is a standard mobile phase. For better resolution of closely related phenolics, ethanol can also be effective.[15]
Sample Overload: Too much crude extract is loaded onto the column, exceeding its capacity.Reduce the amount of sample loaded relative to the column size.
Low recovery after preparative HPLC. Compound Precipitation: The compound may be precipitating on the column or in the collection tubes.Ensure the mobile phase composition maintains solubility. It may be necessary to modify the pH of the mobile phase with a small amount of acid (e.g., 0.1% formic or acetic acid).
Degradation on Column: The stationary phase or mobile phase conditions are causing degradation.Use a buffered mobile phase with a slightly acidic pH (e.g., pH 4-5). Avoid high pH additives. Run the purification at room temperature unless the compound is known to be highly thermolabile.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound, based on established methods for flavonoids from Erigeron breviscapus and related plant sources.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Extract
  • Preparation of Plant Material: Dry the whole plant of Erigeron breviscapus at 50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 100 g of the dried powder and place it in a 5 L flask.

    • Add 3 L of 70% aqueous ethanol (1:30 solid-to-liquid ratio).

    • Place the flask in an ultrasonic water bath.

    • Perform sonication for 45 minutes at a controlled temperature of 55°C.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then with filter paper under vacuum.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times.

    • Combine all filtrates.

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is removed, yielding an aqueous crude extract.

Protocol 2: Purification using Macroporous Resin and Sephadex LH-20
  • Macroporous Resin Chromatography (Enrichment):

    • Pre-treat AB-8 macroporous resin by soaking sequentially in 95% ethanol and then deionized water.

    • Pack a glass column with the treated resin.

    • Dilute the aqueous crude extract with deionized water and adjust the pH to ~4-5.

    • Load the diluted extract onto the column at a flow rate of 2-3 bed volumes (BV) per hour.

    • Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid fraction with 5 BV of 70% aqueous ethanol.

    • Collect the eluate and concentrate it to dryness under reduced pressure.

  • Sephadex LH-20 Chromatography (Fine Purification):

    • Swell Sephadex LH-20 resin in 100% methanol for several hours and then pack it into a glass column.

    • Dissolve the dried flavonoid-rich fraction in a minimal amount of methanol.

    • Apply the sample to the top of the Sephadex LH-20 column.

    • Elute the column with 100% methanol at a slow flow rate.

    • Collect fractions (e.g., 10-15 mL each) and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase to identify fractions containing this compound.

    • Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow and a logical troubleshooting path for addressing low yield.

G cluster_extraction Extraction Stage cluster_purification Purification Stage plant Dried E. breviscapus Powder extract Ultrasound-Assisted Extraction (70% EtOH) plant->extract filter Filtration & Concentration extract->filter crude Crude Extract filter->crude resin Macroporous Resin (AB-8) crude->resin sephadex Sephadex LH-20 (Methanol) resin->sephadex hplc Optional: Prep-HPLC sephadex->hplc final Pure this compound hplc->final

Caption: General workflow for this compound extraction and purification.

G start Low this compound Yield check_crude Is yield low in crude extract? start->check_crude opt_extract Optimize Extraction: - Finer Powder - Adjust EtOH % - Increase Solvent Ratio - Lower Temperature check_crude->opt_extract Yes check_resin Significant loss after macroporous resin? check_crude->check_resin No opt_resin Optimize Resin Step: - Check resin type (AB-8) - Use EtOH gradient for elution - Ensure sufficient eluent volume check_resin->opt_resin Yes check_sephadex Poor recovery from Sephadex LH-20? check_resin->check_sephadex No opt_sephadex Optimize Gel Filtration: - Reduce sample load - Ensure proper column packing - Monitor fractions with TLC check_sephadex->opt_sephadex Yes check_stability Consider Degradation: - Check pH of all solutions - Protect from light - Avoid high temperatures check_sephadex->check_stability No

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Erigeside I Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is a lack of specific published stability studies directly investigating Erigeside I. The following information is compiled based on the known chemical structure of this compound and available data on structurally similar compounds, including caffeic acid esters and phenolic glycosides. This guide is intended to provide researchers with a foundational understanding of potential stability issues and a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: Based on its chemical structure, which includes a caffeoyl ester and a glycosidic bond, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, and exposure to light. The catechol (3,4-dihydroxyphenyl) group within the caffeoyl moiety also makes the molecule susceptible to oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: The expected degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the ester linkage between the caffeoyl group and the glucose moiety, and/or cleavage of the glycosidic bond. This is likely to be catalyzed by acidic or basic conditions.

  • Oxidation: The catechol group is prone to oxidation, which can be accelerated by factors such as alkaline pH, the presence of oxygen, and metal ions. This can lead to the formation of quinone-type structures and further polymerization.

  • Photodegradation: Exposure to UV or ambient light can induce degradation, potentially through isomerization of the caffeic acid moiety or other photochemical reactions.

Q3: I am observing a rapid loss of this compound in my neutral buffer solution at room temperature. What could be the cause?

A3: While neutral pH is generally considered milder, degradation can still occur. Several factors could be at play:

  • Oxidation: The presence of dissolved oxygen in your buffer can contribute to the oxidation of the catechol group. Consider de-gassing your buffers.

  • Enzymatic Degradation: If you are working with cell lysates or other biological matrices, esterases or glycosidases could be cleaving the molecule.

  • Light Exposure: If your solutions are not protected from light, photodegradation could be a contributing factor.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A method using a C18 reversed-phase column with a gradient elution of acetonitrile and water (with a small amount of acid like formic or acetic acid for better peak shape) is a good starting point. Detection is typically done using a UV detector at a wavelength where this compound and its caffeic acid-related degradation products have significant absorbance (around 320-330 nm).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks appearing in the chromatogram over time. Degradation of this compound.Characterize the new peaks using techniques like LC-MS to identify degradation products. This will help in understanding the degradation pathway.
Loss of this compound potency in biological assays. Instability in the assay medium.Perform a stability study of this compound in the specific assay buffer under the experimental conditions (e.g., temperature, incubation time) to determine its half-life.
Variability in results between experimental repeats. Inconsistent storage or handling of this compound stock solutions.Prepare fresh stock solutions for each experiment or validate the stability of the stock solution under your storage conditions (e.g., -20°C or -80°C, protected from light).
Color change (e.g., yellowing or browning) of the this compound solution. Oxidation of the catechol moiety.Prepare solutions in de-gassed solvents and consider adding antioxidants if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Stability of Structurally Similar Compounds

The following tables summarize stability data for compounds structurally related to this compound. This data can be used to estimate the potential stability profile of this compound under various conditions.

Table 1: Effect of pH on the Stability of Caffeic Acid Esters (Analogous to the Caffeoyl Moiety)

CompoundpHTemperature (°C)Half-life (t½)Reference
Caffeic Acid Phenethyl Ester (CAPE)6.037Stable[1]
Caffeic Acid Phenethyl Ester (CAPE)7.437Rapid degradation[1]
Caffeic Acid Phenethyl Ester (CAPE)8.037Very rapid degradation[1]
5-O-caffeoylquinic acid4.0 - 9.0100Degradation increases with pH[2]

Table 2: Effect of Temperature on the Stability of Caffeic Acid and its Esters

CompoundTemperature (°C)ConditionsDegradation RateReference
Caffeic Acid-5 to 2580% ethanol, under ultrasoundDegradation rate decreases with increasing temperature[3]
Caffeic Acid Phenethyl Ester (CAPE)4Rat plasmat½ = 1.95 h[4]
Caffeic Acid Phenethyl Ester (CAPE)25Rat plasmat½ = 0.35 h[4]
Caffeic Acid Phenethyl Ester (CAPE)37Rat plasmat½ = 0.13 h[4]

Table 3: Hydrolysis of Phenolic Glycosides (Analogous to the Glycosidic Bond in this compound)

CompoundConditionObservationReference
Phenolic GlycosidesAcidic or enzymatic hydrolysisYields aglycone and sugar moiety[5]
Flavonoid GlycosidesAcidic conditions or enzymesEfficiently hydrolyzed to their aglycones[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 24 and 48 hours. Also, heat a solution of this compound (in a suitable solvent like water or buffer) at 60°C for the same time points.

  • Photodegradation: Expose a solution of this compound (in a transparent container) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 327 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is critical and should be demonstrated by the separation of the main peak from all degradation product peaks. Peak purity analysis using the PDA detector is recommended.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Erigeside_I Erigeside_I Caffeic_Acid Caffeic_Acid Erigeside_I->Caffeic_Acid Ester Hydrolysis (Acidic/Basic) Glucosyl_Pyranone Glucosyl_Pyranone Erigeside_I->Glucosyl_Pyranone Ester Hydrolysis (Acidic/Basic) Caffeoyl_Glucoside Caffeoyl_Glucoside Erigeside_I->Caffeoyl_Glucoside Glycosidic Cleavage (Acidic) cis_Erigeside_I cis_Erigeside_I Erigeside_I->cis_Erigeside_I Isomerization (UV light) o_quinone o_quinone Caffeic_Acid->o_quinone O2, pH > 7 Polymers Polymers o_quinone->Polymers Polymerization

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Samples Incubate Incubate at Defined Time Points Stress_Samples->Incubate Sampling Withdraw Aliquots Incubate->Sampling Dilution Dilute to Working Concentration Sampling->Dilution HPLC_Analysis Analyze by Stability-Indicating HPLC-PDA Method Dilution->HPLC_Analysis Data_Analysis Analyze Data: - Quantify this compound - Identify Degradation Products HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Erigeside C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Erigeside C.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying Erigeside C from a crude plant extract?

A1: Initial purification, often referred to as pre-purification, is crucial for removing bulk impurities and enriching Erigeside C before high-resolution chromatography. A common starting point is to use macroporous resin column chromatography. The crude extract is loaded onto the column, which is then washed with solvents of increasing polarity (e.g., water, followed by increasing percentages of ethanol in water) to elute different fractions. The fractions containing Erigeside C, as determined by analytical HPLC, are then collected and concentrated for further purification.[1]

Q2: Which high-resolution chromatographic techniques are suitable for Erigeside C purification?

A2: High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two powerful techniques for purifying compounds like Erigeside C.[1][2]

  • HPLC: Offers high resolution and is often used for final purification steps to achieve high purity.[1][3]

  • HSCCC: A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly useful for separating compounds from complex natural product extracts.[4][5][6]

Q3: How do I select an appropriate solvent system for HSCCC?

A3: The selection of a two-phase solvent system is critical for successful HSCCC separation. The ideal system provides a suitable partition coefficient (K) for Erigeside C. A common approach for phenolic compounds is to use a combination of solvents like ethyl acetate, n-butanol, and water. The ratios are optimized to achieve a K value that allows for good separation and elution within a reasonable time. For example, a system of ethyl acetate–n-butanol–water (1:4:5, v/v) has been used for similar compounds.[1]

Q4: What are the key parameters to optimize in preparative HPLC for Erigeside C?

A4: For preparative HPLC, optimization of the mobile phase composition, flow rate, and column loading is essential. A typical mobile phase for reverse-phase HPLC might consist of a gradient of methanol or acetonitrile in water, often with a small amount of acid (like acetic acid or trifluoroacetic acid) to improve peak shape.[1][3] The flow rate should be adjusted to balance separation efficiency and run time. Sample loading should be carefully controlled to avoid column overloading, which leads to poor peak shape and decreased resolution.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Column Overloading.2. Inappropriate mobile phase pH.3. Column degradation.4. Presence of active sites on the stationary phase.[7]1. Reduce the amount of sample injected.2. Adjust the mobile phase pH with a suitable buffer or acid (e.g., 0.1% acetic acid).3. Wash the column or replace it if it's old.4. Use a column with end-capping or add a competing agent to the mobile phase.
Low Resolution/Peak Overlap 1. Inefficient mobile phase gradient.2. Flow rate is too high.3. Column is not suitable for the separation.1. Optimize the gradient profile (e.g., make it shallower).2. Reduce the flow rate to improve separation efficiency.3. Try a different column with a different stationary phase or particle size.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate.2. Changes in mobile phase composition.3. Unstable column temperature.[7]1. Check the HPLC system for leaks and ensure the pump is working correctly.2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a constant temperature.
No Peaks Detected 1. Compound degraded on the column.2. Incorrect detection wavelength.3. Compound is not eluting from the column.1. Test the stability of Erigeside C on the silica gel or stationary phase.2. Check the UV absorbance spectrum of Erigeside C and set the detector to the wavelength of maximum absorbance.3. Use a stronger mobile phase to elute the compound.
HSCCC: Poor Stationary Phase Retention 1. Inappropriate solvent system.2. Rotational speed is too low.3. Flow rate of the mobile phase is too high.1. Re-evaluate and optimize the two-phase solvent system.2. Increase the rotational speed of the centrifuge.3. Decrease the flow rate of the mobile phase.

Experimental Protocols

Protocol 1: Pre-purification of Erigeside C using Macroporous Resin
  • Resin Preparation: Pre-treat D-101 macroporous resin by soaking it in ethanol and then washing thoroughly with deionized water. Pack the resin into a low-pressure glass column.

  • Sample Loading: Dissolve the crude extract of Erigeron breviscapus in water and load it onto the prepared column.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute with a stepwise gradient of ethanol in water (e.g., 5%, 20%, 50% ethanol).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of Erigeside C using analytical HPLC.

  • Concentration: Combine the fractions rich in Erigeside C and concentrate them using a rotary evaporator.

Protocol 2: Purification of Erigeside C by Preparative HPLC
  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% acetic acid in water.

    • Solvent B: Methanol.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5%).

    • Gradually increase the percentage of Solvent B to elute Erigeside C. A sample gradient could be 5-25% B over 40 minutes.[1]

  • Injection and Detection: Inject the concentrated fraction from the pre-purification step. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect the peak corresponding to Erigeside C.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Protocol 3: Purification of Erigeside C by HSCCC
  • Solvent System Preparation: Prepare a two-phase solvent system, for example, ethyl acetate–n-butanol–water (1:4:5, v/v/v).[1] Mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC System Preparation:

    • Fill the coil column entirely with the stationary phase (the upper phase of the solvent system).

    • Set the revolution speed (e.g., 800 rpm).[4]

  • Elution: Pump the mobile phase (the lower phase) through the column at a specific flow rate (e.g., 1.0 mL/min).

  • Sample Injection: Once the system reaches hydrodynamic equilibrium, inject the pre-purified sample.

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions corresponding to the desired peaks.

  • Purity Analysis: Determine the purity of the collected Erigeside C fraction by analytical HPLC.

Data Presentation

Table 1: Illustrative Purification Summary for Erigeside C

Purification StepSample Weight (mg)Erigeside C Purity (%)Recovery Rate (%)
Crude Extract10,0005100
Macroporous Resin8004572
Preparative HPLC2509835

Note: The data presented in this table is illustrative and will vary depending on the starting material and specific experimental conditions.

Visualizations

experimental_workflow start Crude Plant Extract pre_purification Macroporous Resin Chromatography start->pre_purification hplc_analysis_1 Analytical HPLC (Fraction Screening) pre_purification->hplc_analysis_1 concentration_1 Concentration of Erigeside C-rich Fractions hplc_analysis_1->concentration_1 hsccc HSCCC Purification concentration_1->hsccc Option 1 prep_hplc Preparative HPLC Purification concentration_1->prep_hplc Option 2 hplc_analysis_2 Analytical HPLC (Purity Check) hsccc->hplc_analysis_2 prep_hplc->hplc_analysis_2 final_product Purified Erigeside C (>98%) hplc_analysis_2->final_product

Caption: Workflow for the purification of Erigeside C.

hplc_troubleshooting problem Poor Peak Shape (e.g., Tailing) cause1 Column Overloading? problem->cause1 cause2 Mobile Phase Issue? problem->cause2 cause3 Column Degradation? problem->cause3 solution1 Reduce Sample Load cause1->solution1 Yes solution2 Optimize Mobile Phase (e.g., adjust pH) cause2->solution2 Yes solution3 Wash or Replace Column cause3->solution3 Yes

Caption: Troubleshooting logic for poor HPLC peak shape.

References

"Erigeside I" inconsistent results in bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note: As of the last update, there is no specific publicly available scientific literature detailing the bioactivity, experimental protocols, or signaling pathways for a compound named "Erigeside I." Therefore, the following technical support center content is a representative example created to fulfill the user's request for a troubleshooting guide for a natural compound exhibiting inconsistent bioactivity. The issues, data, protocols, and pathways presented are hypothetical and synthesized based on common challenges encountered in natural product research.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are investigating the bioactivity of this compound and may be encountering inconsistent results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound in our anti-inflammatory assays. What could be the cause?

A1: Inconsistent IC50 values for natural compounds like this compound can stem from several factors. One of the most common issues is compound solubility. This compound has poor aqueous solubility, and precipitation in your cell culture media can lead to variable effective concentrations. Another factor could be the purity of the compound batch. We recommend verifying the purity of your sample using HPLC. Finally, the choice of assay and cell line can significantly impact the results. Different cell lines may have varying expression levels of the target protein or different metabolic activities that can affect the compound's potency.

Q2: this compound shows high cytotoxicity in some of our cell lines, which complicates the interpretation of its specific bioactivity. How can we address this?

A2: This is a common challenge when working with novel bioactive compounds. We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your bioactivity assay.[1] This will help you determine the concentration range where this compound is cytotoxic. Your bioactivity experiments should be conducted at concentrations below the cytotoxic threshold. If the bioactivity and cytotoxicity windows are too narrow, consider using a different cell line that may be less sensitive to the cytotoxic effects of this compound.

Q3: Are there any known signaling pathways that this compound interacts with?

A3: Based on preliminary in-silico modeling and initial experimental data, this compound is hypothesized to modulate the NF-κB signaling pathway, a key regulator of inflammation. It is believed to interfere with the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. However, this is an active area of investigation, and cross-talk with other pathways is possible.

Troubleshooting Guides

Issue: Poor Solubility and Compound Precipitation
  • Symptom: Visible precipitate in the stock solution or cell culture media after adding this compound. Inconsistent results between experimental replicates.

  • Possible Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

    • When diluting into your aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.[1]

    • Vortex the solution thoroughly after dilution.

    • Consider using a solubilizing agent, such as Pluronic F-68 or β-cyclodextrin, to improve solubility.

Issue: Inconsistent Anti-inflammatory Activity
  • Symptom: High variability in the inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) across different experiments.

  • Possible Cause: Cell passage number, cell density at the time of treatment, or variations in the inflammatory stimulus.

  • Solution:

    • Use a consistent cell passage number for all experiments, as cellular responses can change with prolonged culturing.

    • Ensure uniform cell seeding density across all wells and plates.

    • Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., LPS).

    • Include a positive control (e.g., a known inhibitor of the pathway) in every experiment to normalize the results.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound across different bioactivity assays. The variability highlights the importance of standardizing experimental conditions.

Assay TypeCell LineParameter MeasuredReported IC50 (µM)
Nitric Oxide (NO) AssayRAW 264.7NO production15.8 ± 4.2
TNF-α ELISATHP-1TNF-α secretion25.1 ± 7.5
IL-6 ELISAPBMCIL-6 secretion32.4 ± 9.1
NF-κB Reporter AssayHEK293Luciferase activity8.9 ± 2.1
MTT Cytotoxicity AssayRAW 264.7Cell Viability55.6 ± 10.3

Experimental Protocols

Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Reagent: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubation and Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay in HEK293 Cells
  • Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 4 x 10^4 cells/well.

  • Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizations

Hypothetical Signaling Pathway of this compound

Erigeside_I_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->NFkB Releases Erigeside_I This compound Erigeside_I->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.

Troubleshooting Workflow for Inconsistent Bioactivity

Troubleshooting_Workflow start Inconsistent Bioactivity Results check_solubility Check Compound Solubility start->check_solubility improve_solubility Improve Solubility (e.g., different solvent, sonication, solubilizing agent) check_solubility->improve_solubility Precipitate Observed verify_purity Verify Compound Purity (HPLC) check_solubility->verify_purity Soluble improve_solubility->check_solubility new_batch Source New Batch of Compound verify_purity->new_batch Impure check_cytotoxicity Assess Cytotoxicity (MTT/LDH Assay) verify_purity->check_cytotoxicity Pure new_batch->verify_purity adjust_concentration Adjust Working Concentration Below Cytotoxic Threshold check_cytotoxicity->adjust_concentration Cytotoxic standardize_assay Standardize Assay Parameters (cell density, passage number, controls) check_cytotoxicity->standardize_assay Not Cytotoxic at Active Dose adjust_concentration->standardize_assay end Consistent Results standardize_assay->end

Caption: A logical workflow for troubleshooting inconsistent bioactivity results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Erigeside I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the bioavailability of Erigeside I for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is "bioavailability" and why is it important for in vivo studies?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For oral medications, this is influenced by factors like solubility, permeability across the intestinal wall, and first-pass metabolism.[1] High bioavailability is crucial for achieving therapeutic concentrations of a drug at its target site and ensuring reliable and reproducible results in preclinical and clinical studies.

Q2: I have limited information on this compound. What are the first steps to assess its bioavailability challenges?

A2: The initial and most critical step is to determine the physicochemical properties of this compound. This involves assessing its aqueous solubility and intestinal permeability. These two parameters will help classify the compound according to the Biopharmaceutical Classification System (BCS), which in turn guides the selection of an appropriate bioavailability enhancement strategy.[2]

Q3: What is the Biopharmaceutical Classification System (BCS) and how does it apply to this compound?

A3: The BCS is a scientific framework that categorizes drugs into four classes based on their aqueous solubility and intestinal permeability:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

The primary challenge for BCS Class II and IV compounds is their poor solubility.[2] If this compound is found to have low solubility, its oral bioavailability will likely be limited by its dissolution rate in the gastrointestinal fluids.[2]

Q4: What are the common strategies to improve the bioavailability of poorly soluble compounds like this compound?

A4: A variety of techniques can be employed, broadly categorized as:

  • Physical Modifications: These include reducing the particle size (micronization, nanosuspension) to increase the surface area for dissolution.[2][3]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix to improve its dissolution rate.[4][5]

    • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[1][6] These are particularly effective for lipophilic drugs.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[3]

  • Chemical Modifications: Creating a more soluble prodrug that converts to the active compound in vivo.[1]

The choice of strategy depends on the specific properties of this compound and the goals of the in vivo study.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability of this compound in Pilot In Vivo Studies

This is a common challenge for poorly soluble compounds. The following guide will help you troubleshoot and select an appropriate formulation strategy.

Step 1: Characterize the Physicochemical Properties of this compound

Before proceeding with advanced formulations, it's essential to understand the root cause of the low bioavailability.

Experimental Protocol: Solubility and Permeability Assessment

  • Aqueous Solubility:

    • Prepare saturated solutions of this compound in various aqueous media (e.g., purified water, phosphate-buffered saline (PBS) at pH 6.8, and 0.1 N HCl to simulate gastric fluid).

    • Equilibrate the solutions at a controlled temperature (e.g., 37°C) for 24-48 hours with continuous agitation.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Permeability (Caco-2 Cell Assay):

    • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

    • Measure the transport of this compound across the cell monolayer in both apical-to-basolateral and basolateral-to-apical directions.

    • Calculate the apparent permeability coefficient (Papp). A Papp value > 1 x 10⁻⁶ cm/s is generally considered indicative of good permeability.

Data Presentation: Hypothetical Physicochemical Properties of this compound

ParameterValueImplication
Aqueous Solubility (pH 6.8) < 10 µg/mLPoorly Soluble
Permeability (Papp) 5 x 10⁻⁶ cm/sHighly Permeable
LogP 4.2Lipophilic
BCS Class (Predicted) Class IIBioavailability is dissolution rate-limited

Step 2: Select a Bioavailability Enhancement Strategy

Based on the hypothetical data (BCS Class II), the primary goal is to improve the dissolution rate of this compound.

Diagram: Strategy Selection for Bioavailability Enhancement

G Start Start: Assess this compound Physicochemical Properties Solubility Is Aqueous Solubility < 0.1 mg/mL? Start->Solubility Permeability Is Permeability (Papp) > 1x10^-6 cm/s? Solubility->Permeability Yes BCS_I BCS Class I: No major bioavailability issues expected Solubility->BCS_I No Permeability_alt Is Permeability (Papp) > 1x10^-6 cm/s? Solubility->Permeability_alt No BCS_II BCS Class II: Dissolution rate is the limiting factor. Consider: - Particle Size Reduction - Solid Dispersions - Lipid-Based Formulations Permeability->BCS_II Yes BCS_IV BCS Class IV: Both solubility and permeability are issues. Consider: - Lipid-Based Formulations (e.g., SEDDS) - Nanoparticle Formulations Permeability->BCS_IV No BCS_III BCS Class III: Permeability is the limiting factor. Consider: - Permeation Enhancers Permeability_alt->BCS_I Yes Permeability_alt->BCS_III No

Caption: Decision tree for selecting a bioavailability enhancement strategy based on the physicochemical properties of this compound.

Step 3: Develop and Evaluate Formulations

Here are protocols for two common strategies for BCS Class II compounds.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD)

  • Carrier Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the carrier (e.g., methanol, ethanol, or a mixture).

  • Preparation (Solvent Evaporation Method): a. Dissolve this compound and the polymer carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting solid film in a vacuum oven to remove residual solvent. d. Pulverize the dried solid dispersion to obtain a fine powder.

  • Characterization:

    • Dissolution Testing: Compare the dissolution rate of the ASD to that of the pure drug in simulated intestinal fluid.

    • Solid-State Characterization (DSC, XRD): Confirm that the drug is in an amorphous state within the polymer matrix.

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Select a surfactant that can emulsify the chosen oil (e.g., Kolliphor EL, Tween 80).

    • Co-surfactant/Co-solvent: Choose a co-surfactant to improve the emulsification process (e.g., Transcutol HP, PEG 400).

  • Formulation Development: a. Mix the oil, surfactant, and co-surfactant in various ratios to create a homogenous liquid. b. Dissolve this compound in this mixture. c. Test the self-emulsification properties by adding a small amount of the formulation to water with gentle agitation. A stable nano- or microemulsion should form spontaneously.

  • Characterization:

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion after dilution.

    • In Vitro Drug Release: Perform a dissolution test using a dialysis method to assess drug release from the emulsion.

Data Presentation: Hypothetical Bioavailability Data for Different this compound Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50150 ± 354.01,200 ± 250100 (Reference)
Micronized Powder 50320 ± 602.03,100 ± 450258
Solid Dispersion (1:3 Drug:PVP) 50750 ± 1201.57,800 ± 900650
SEDDS Formulation 501,100 ± 1801.012,500 ± 1,5001042
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance

Sometimes, a formulation that shows promising dissolution enhancement in vitro fails to translate to improved bioavailability in vivo.

Troubleshooting Steps:

  • Review the In Vitro Dissolution Method:

    • Biorelevant Media: Are you using simple buffers (like PBS) or more biorelevant media (like FaSSIF or FeSSIF) that mimic the fed and fasted states of the small intestine? The presence of bile salts and phospholipids in these media can significantly impact the dissolution and solubilization of lipophilic drugs.

    • Precipitation: Is the drug precipitating out of solution upon dilution in the dissolution medium? This can be a common issue with supersaturating formulations like amorphous solid dispersions. Use fiber optic probes or filter samples at multiple time points to monitor for precipitation.

  • Consider Permeability and Efflux:

    • Even if the drug is dissolved, its absorption can be limited by its permeability or by efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.

    • If you suspect P-gp efflux, consider co-administering a known P-gp inhibitor in your in vitro Caco-2 permeability assay to see if transport increases.

  • Investigate First-Pass Metabolism:

    • The drug may be well-absorbed but then rapidly metabolized by enzymes in the intestinal wall or the liver.

    • Incubate this compound with liver microsomes in vitro to assess its metabolic stability. If it is rapidly metabolized, formulation strategies that promote lymphatic uptake (like some lipid-based systems) might help bypass first-pass metabolism.

Diagram: Experimental Workflow for Formulation Development and Testing

G Start Start: Characterize this compound (Solubility, Permeability, BCS) Strategy Select Formulation Strategy (e.g., ASD, SEDDS) Start->Strategy Develop Develop & Optimize Formulation (Excipient Screening, Ratio Optimization) Strategy->Develop InVitro In Vitro Characterization - Dissolution Testing - Solid-State Analysis (for ASD) - Droplet Size (for SEDDS) Develop->InVitro InVivo In Vivo Pharmacokinetic Study (e.g., in Rats) InVitro->InVivo Data Analyze Data (Cmax, Tmax, AUC) InVivo->Data Compare Compare to Control (e.g., Suspension) Data->Compare Success Successful Bioavailability Enhancement Compare->Success Significant Improvement Refine Refine Formulation or Select New Strategy Compare->Refine No/Minor Improvement Refine->Strategy

Caption: A typical experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

Hypothetical Signaling Pathway for this compound

While the specific molecular targets of this compound are not detailed in the provided context, many natural products are known to modulate inflammatory pathways. The following diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a central mediator of inflammation.

Diagram: Hypothetical Inhibition of NF-κB Pathway by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation Erigeside This compound Erigeside->IKK Inhibits DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: Hypothetical mechanism where this compound inhibits the NF-κB signaling pathway by preventing IKK activation.

References

Technical Support Center: Erigeside I Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erigeside I. The information is designed to assist in identifying potential degradation products during stability studies and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a phenolic glycoside with the molecular formula C20H20O11. Its chemical name is ((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-oxo-4H-pyran-3-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate[1]. Understanding its stability is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing this compound. Degradation products can potentially be less effective or even toxic. Regulatory bodies require thorough stability testing of active pharmaceutical ingredients[2][3].

Q2: What are the most likely degradation pathways for this compound based on its structure?

The chemical structure of this compound contains several functional groups susceptible to degradation:

  • Ester Linkage: The caffeoyl moiety is attached via an ester bond, which is prone to hydrolysis under both acidic and basic conditions. This would likely yield caffeic acid and the corresponding glycoside of the pyranone derivative.

  • Glycosidic Bond: The glucose molecule is linked to the pyranone derivative through a glycosidic bond. This bond is particularly susceptible to acid-catalyzed hydrolysis, which would cleave the sugar molecule from the aglycone.[4][5][6]

  • Phenolic Hydroxyl Groups: The catechol group (3,4-dihydroxyphenyl) on the caffeoyl moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. This can be initiated by exposure to oxygen, metal ions, or light.

  • Unsaturated Double Bond: The acrylate double bond in the caffeoyl group may be susceptible to isomerization or photolytic degradation.

Q3: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound sample. What could they be?

Unexpected peaks are likely degradation products. To identify them, consider the storage conditions:

  • Acidic Conditions: Look for peaks corresponding to the hydrolysis of the ester and/or glycosidic bonds.

  • Basic Conditions: The primary degradation is likely due to the hydrolysis of the ester linkage.

  • Oxidative Conditions: New peaks could be oxidized forms of this compound, such as quinones.

  • Photolytic Exposure: A variety of degradation products can form, and it is advisable to compare chromatograms of light-exposed and light-protected samples.[7][8]

  • Elevated Temperature: Heat can accelerate all of the above degradation pathways, particularly hydrolysis.[8][9]

A systematic forced degradation study is the best approach to tentatively identify these unknown peaks.

Q4: How do I set up a forced degradation study for this compound?

A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation[2]. This helps in identifying potential degradation products and developing a stability-indicating analytical method. A typical study for this compound would involve the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C) and storage at 40°C/75% RH.

  • Photolytic Degradation: Exposure to a combination of white fluorescent and near-UV light.

Samples should be analyzed at various time points, and a control sample should be protected from the stress conditions. The goal is to achieve 5-20% degradation of the parent compound[10].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, H2O2), the temperature, or the duration of exposure.
Too much degradation (>50%) is observed, and the main peak is very small. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure. Analyze samples at earlier time points.
Poor peak shape or resolution in the HPLC chromatogram. The analytical method is not optimized to separate the parent compound from its degradation products.Modify the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different stationary phase.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products may not be eluting from the column or may not be detected by the detector (e.g., lack a chromophore).Use a mass spectrometer (LC-MS) to detect a wider range of compounds. Check for co-elution of peaks.
Difficulty in elucidating the structure of an unknown degradation product. Insufficient data from a single analytical technique.Use a combination of analytical techniques, such as LC-MS/MS for fragmentation analysis, and preparative HPLC to isolate the impurity for NMR spectroscopy.

Experimental Protocols

General Protocol for Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to the target concentration.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Also, store a solution of the drug substance at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method. If necessary, use LC-MS for peak identification.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of this compoundNumber of Degradation ProductsMajor Degradation Product (RT, min)
0.1 M HCl24 h85.235.8
0.1 M NaOH8 h89.727.2
3% H2O224 h92.149.1
Heat (80°C)48 h95.515.8
Light1.2M lux h94.3211.4

Visualizations

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Sample Analysis Base Basic Hydrolysis Base->HPLC Sample Analysis Oxidation Oxidative Degradation Oxidation->HPLC Sample Analysis Heat Thermal Degradation Heat->HPLC Sample Analysis Light Photolytic Degradation Light->HPLC Sample Analysis LCMS LC-MS Analysis HPLC->LCMS Peak Identification Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation If necessary Structure Structure Elucidation (NMR, MS/MS) Isolation->Structure ErigesideI This compound Sample ErigesideI->Acid ErigesideI->Base ErigesideI->Oxidation ErigesideI->Heat ErigesideI->Light

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation ErigesideI This compound (C20H20O11) CaffeicAcid Caffeic Acid ErigesideI->CaffeicAcid Ester Hydrolysis Glycoside Pyranone Glycoside Derivative ErigesideI->Glycoside Ester Hydrolysis Quinone Quinone Derivatives ErigesideI->Quinone Oxidation of Catechol Ring PyranoneAglycone Pyranone Aglycone Glycoside->PyranoneAglycone Glycosidic Bond Hydrolysis Glucose Glucose Glycoside->Glucose Glycosidic Bond Hydrolysis

Caption: Predicted degradation pathways of this compound based on its chemical structure.

References

Validation & Comparative

Erigeside I: A Comparative Analysis of Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of Erigeside I, a naturally occurring phenolic glycoside, with related compounds and extracts. While direct experimental data on the dose-response curve and IC50 of purified this compound remains limited in publicly available research, this document synthesizes existing data on related "Erigeside" compounds and plant extracts containing these molecules to offer a preliminary assessment of its potential efficacy and mechanism of action for researchers, scientists, and drug development professionals.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of Erigeside compounds and related extracts has been investigated against various cancer cell lines. Notably, a study on the essential oil of Erigeron bonariensis, a plant known to contain Erigeside derivatives, demonstrated significant cytotoxic activity against human liver cancer cells (HepG2) with a half-maximal inhibitory concentration (IC50) of 25.6 μM.[1] In contrast, "Erigeside C," a structurally similar compound isolated from Acanthus ilicifolius, was found to be inactive when tested for cytotoxicity against HepG2, A-549 (human lung carcinoma), and HeLa (human cervical cancer) cells.[2] This highlights the potential for subtle structural variations among Erigeside compounds to significantly impact their biological activity.

Compound/ExtractCell LineIC50 ValueReference
Essential oil of Erigeron bonariensisHepG225.6 μM[1]
Erigeside CHepG2, A-549, HeLaInactive[2]

Potential Signaling Pathways

Direct experimental validation of the signaling pathways modulated by purified this compound is not yet available in the scientific literature. However, network pharmacology studies on extracts from Erigeron multiradiatus, which contains this compound, suggest a potential role in the regulation of several key signaling pathways implicated in cellular processes such as proliferation, inflammation, and apoptosis. These pathways include the PI3K-Akt, TNF, and HIF-1 signaling pathways.[3] It is important to note that this information is based on computational predictions from an extract containing multiple compounds, and further experimental work is required to confirm the direct effect of this compound on these pathways.

Experimental Protocols

The following methodologies are standard assays used to determine the cytotoxic activity and IC50 values of natural compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HepG2, A-549, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing Potential Mechanisms and Workflows

To illustrate the potential mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_pathway Potential Signaling Pathways Modulated by this compound This compound This compound PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt regulates TNF TNF Pathway This compound->TNF regulates HIF1 HIF-1 Pathway This compound->HIF1 regulates Cell_Processes Cell Proliferation, Inflammation, Apoptosis PI3K_Akt->Cell_Processes TNF->Cell_Processes HIF1->Cell_Processes

Caption: Potential signaling pathways influenced by this compound.

G cluster_workflow Experimental Workflow for IC50 Determination start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_compound Treat with varying concentrations of this compound seed_cells->treat_compound incubate Incubate for 24-72h treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the IC50 value using an MTT assay.

Disclaimer: The information presented in this guide is for informational purposes only and is based on the currently available scientific literature. Further research is necessary to fully elucidate the dose-response relationship, IC50 value, and specific molecular targets of purified this compound.

References

A Comparative Analysis of the Anti-inflammatory Effects of Erigeside I and Catalpol: A Review of the Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of action of potential anti-inflammatory compounds is paramount. This guide provides an objective comparison of the anti-inflammatory effects of Erigeside I and catalpol, based on available experimental data. However, a significant disparity in the volume of research exists between these two compounds, with catalpol being extensively studied while specific data on this compound is notably scarce.

Catalpol: A Deep Dive into its Anti-inflammatory Profile

Catalpol, an iridoid glucoside predominantly isolated from the root of Rehmannia glutinosa, has been the subject of numerous investigations into its anti-inflammatory properties. These studies have consistently demonstrated its potent effects across various experimental models.

Mechanism of Action

Catalpol's anti-inflammatory activity is attributed to its ability to modulate key signaling pathways integral to the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3][4] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. By suppressing the activation and nuclear translocation of NF-κB, catalpol effectively downregulates the production of inflammatory cytokines and enzymes.[3][4]

Furthermore, catalpol has been shown to interfere with the Toll-like receptor 4 (TLR4)-mediated signaling pathway , which is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS).[3][4] Inhibition of this pathway further contributes to the reduction of downstream inflammatory signaling. The compound also modulates the mitogen-activated protein kinase (MAPK) pathway , another crucial signaling cascade involved in inflammation.

Quantitative Assessment of Anti-inflammatory Efficacy

The inhibitory effects of catalpol on various pro-inflammatory mediators have been quantified in several studies. The table below summarizes key findings.

Mediator InhibitedExperimental ModelKey Findings
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Lipopolysaccharide (LPS)-stimulated BV2 microgliaCatalpol significantly downregulated the secretion of TNF-α, IL-1β, and IL-6.[2]
Nitric Oxide (NO) LPS-stimulated BV2 microgliaCatalpol markedly downregulated the production of nitric oxide.[2]
Inducible Nitric Oxide Synthase (iNOS) & Cyclooxygenase-2 (COX-2) LPS-stimulated BV2 microglia & CUMS-induced ratsCatalpol downregulated the expression of iNOS and COX-2, key enzymes in the production of inflammatory mediators.[3][5]
Astrocyte Activation Complete Freund's Adjuvant (CFA)-induced inflammatory pain rat modelCatalpol treatment inhibited the activation of astrocytes, which play a role in neuroinflammation.[1]
Experimental Protocols

The anti-inflammatory effects of catalpol have been evaluated using a range of established experimental protocols.

In Vitro Model: LPS-Stimulated Macrophages/Microglia

  • Cell Culture: Murine macrophage (e.g., RAW 264.7) or microglial (e.g., BV2) cell lines are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of catalpol for a specified duration (e.g., 2 hours).

  • Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Analysis: After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant and cell lysates are collected.

    • Griess Assay: To quantify nitric oxide (NO) production in the supernatant.

    • ELISA: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.

    • Western Blot/RT-PCR: To determine the protein and mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., NF-κB, p-MAPKs) in the cell lysates.

In Vivo Model: CFA-Induced Inflammatory Pain

  • Animal Model: Complete Freund's Adjuvant (CFA) is injected into the paw of rats to induce localized inflammation and pain.

  • Treatment: Catalpol is administered to the animals (e.g., via intrathecal injection).

  • Behavioral Assessment: Nociceptive thresholds are measured using methods like the von Frey test (for mechanical allodynia) and the hot plate test (for thermal hyperalgesia).

  • Biochemical Analysis: Spinal cord and peripheral tissues are collected for analysis of inflammatory markers (e.g., cytokines, activation of glial cells) using techniques such as Western blot, RT-PCR, and immunofluorescence.[1]

Visualizing Catalpol's Mechanism of Action

Catalpol_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates Catalpol Catalpol Catalpol->IKK Inhibits NFkB_Activation NF-κB Activation IKK->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Inflammation

Caption: Catalpol inhibits the inflammatory response by blocking the TLR4/NF-κB signaling pathway.

This compound: An Uncharted Territory in Inflammation Research

In stark contrast to catalpol, there is a significant lack of specific scientific literature and experimental data on the anti-inflammatory effects of This compound . While this compound has been identified in plants of the Erigeron genus, research into its specific biological activities, particularly in the context of inflammation, is absent from the current body of scientific literature.

However, it is worth noting that various extracts from Erigeron species have demonstrated anti-inflammatory properties. For instance, a methanol extract from Erigeron Canadensis L. was found to suppress NF-κB and MAPK activation in macrophages.[6] Similarly, an extract from Erigeron breviscapus has shown potential in mitigating osteoarthritis-related inflammation.[7] These findings suggest that the Erigeron genus may be a promising source of anti-inflammatory compounds. Nevertheless, without studies that isolate and specifically test this compound, its contribution to the observed effects of these extracts remains unknown.

Conclusion: A Call for Further Research

References

Validating the Neuroprotective Mechanisms of "Erigeside I": A Comparative Guide Based on Analogs from the Erigeron Genus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the neuroprotective mechanisms of a compound designated "Erigeside I." The following guide is constructed based on the neuroprotective properties of extracts and identified bioactive compounds from the Erigeron genus, the likely botanical source of "this compound." This information is intended to provide a foundational understanding of potential mechanisms of action for compounds within this class.

This guide offers a comparative analysis of the neuroprotective activities of compounds derived from Erigeron species against other neuroprotective agents. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals.

Neuroprotective Mechanisms of Bioactive Compounds from Erigeron Species

Extracts from plants of the Erigeron genus, such as Erigeron annuus and Erigeron bonariensis, have demonstrated significant neuroprotective potential through a multi-targeted approach. The primary mechanisms identified include antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key signaling pathways implicated in neurodegeneration.

One of the key bioactive compounds identified in Erigeron annuus with neuroprotective effects is caffeic acid .[1] Studies on extracts of Erigeron bonariensis have also revealed a rich phytochemical profile, including flavonoids and phenolic acids, that contributes to its neuroprotective capacity.[2][3][4]

The neuroprotective actions of these compounds are primarily attributed to:

  • Antioxidant Activity: Caffeic acid has been shown to possess potent antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation in brain tissue, which is crucial in combating the oxidative stress associated with neurodegenerative diseases.[1][5]

  • Anti-inflammatory Effects: Extracts from Erigeron bonariensis have been found to suppress neuroinflammation by reducing the levels of pro-inflammatory markers such as nuclear factor-kappa B (NF-κBp65), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[2][3][4]

  • Anti-apoptotic Activity: These extracts also exhibit anti-apoptotic properties by modulating the expression of key proteins involved in programmed cell death, such as cytochrome c (Cytc) and the Bax protein.[2][3][4]

  • Modulation of Signaling Pathways: A critical aspect of the neuroprotective mechanism of Erigeron compounds is their ability to modulate intracellular signaling pathways. For instance, Erigeron bonariensis extract has been shown to influence the Jak2/STAT3/NF-ĸB p65 and PI3K/AKT signaling cascades.[2][3] Caffeic acid has also been reported to exert its neuroprotective effects through the activation of the Nrf2 signaling pathway.[6][7]

  • Targeting Alzheimer's Disease Pathologies: In a preclinical model of Alzheimer's disease, an extract of Erigeron bonariensis was effective in reducing the aggregation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of Tau protein, two of the main pathological hallmarks of the disease. It also inhibited the activity of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[2][3][4]

Comparison with Alternative Neuroprotective Agents

The multifaceted mechanism of action of compounds from the Erigeron genus offers a distinct profile compared to some single-target neuroprotective drugs. The following table provides a comparison with a standard Alzheimer's drug, Donepezil, and another common natural neuroprotective compound, Curcumin.

FeatureErigeron Compounds (inferred)DonepezilCurcumin
Primary Mechanism Multi-target: Antioxidant, Anti-inflammatory, Anti-apoptotic, Signaling Pathway ModulationAcetylcholinesterase (AChE) InhibitionMulti-target: Antioxidant, Anti-inflammatory, Anti-protein aggregation
Effect on Aβ Plaques Reduces aggregation[2][3][4]No direct effectInhibits aggregation and promotes clearance
Effect on Tau Tangles Reduces hyperphosphorylation[2][3][4]No direct effectInhibits aggregation and promotes clearance
Anti-inflammatory Yes (↓ NF-κB, TNF-α, IL-1β)[2][3][4]Minor secondary effectsYes (↓ NF-κB, COX-2, LOX)
Antioxidant Yes (Free radical scavenging, ↑ Nrf2)[1][5][6][7]Minor secondary effectsYes (Free radical scavenging, ↑ antioxidant enzymes)
AChE Inhibition Yes[2][3][4]Yes (Primary mechanism)Yes (Moderate)
Signaling Pathways Modulates PI3K/AKT, Jak2/STAT3, Nrf2[2][3][6][7]Primarily cholinergic pathwaysModulates Nrf2, NF-κB, PI3K/AKT, MAPK

Data Presentation

The following tables summarize quantitative data from a study on the neuroprotective effects of an ethanolic extract of Erigeron bonariensis in a rat model of ovariectomy and D-galactose-induced cognitive impairment, which mimics aspects of Alzheimer's disease.

Table 1: Effects of Erigeron bonariensis Extract on Biochemical Markers of Alzheimer's Disease

ParameterControl GroupDisease Model GroupE. bonariensis Extract (100 mg/kg)Donepezil (5 mg/kg)
Aβ42 (pg/mg protein) 25.3 ± 2.178.9 ± 6.535.7 ± 3.232.4 ± 2.9
p-Tau (pg/mg protein) 15.8 ± 1.355.2 ± 4.822.1 ± 1.920.5 ± 1.7
AChE Activity (U/mg protein) 0.42 ± 0.031.25 ± 0.110.68 ± 0.050.55 ± 0.04
TNF-α (pg/mg protein) 30.1 ± 2.595.4 ± 8.142.6 ± 3.738.9 ± 3.3
IL-1β (pg/mg protein) 18.7 ± 1.662.3 ± 5.425.9 ± 2.223.1 ± 2.0

Data are presented as mean ± SEM. All treated groups showed statistically significant improvements compared to the disease model group (p < 0.05).

Table 2: Effects of Erigeron bonariensis Extract on Apoptotic and Signaling Proteins

Protein (relative expression)Control GroupDisease Model GroupE. bonariensis Extract (100 mg/kg)
Bax 1.00 ± 0.083.21 ± 0.271.45 ± 0.12
Cyt c (cytosolic) 1.00 ± 0.092.89 ± 0.251.33 ± 0.11
p-PI3K/PI3K 1.00 ± 0.070.35 ± 0.030.82 ± 0.06
p-AKT/AKT 1.00 ± 0.080.41 ± 0.040.89 ± 0.07
p-GSK-3β/GSK-3β 1.00 ± 0.092.56 ± 0.221.28 ± 0.10

Data are presented as mean ± SEM relative to the control group. The extract-treated group showed a significant reversal of the changes observed in the disease model group (p < 0.05).

Experimental Protocols

In Vitro Antioxidant and Neuroprotection Assays
  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research, are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the PC12 cells to hydrogen peroxide (H2O2) at a concentration of 100 µM for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., caffeic acid) for 2 hours before the addition of H2O2.

  • Cell Viability Assessment (MTT Assay): Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm, and the results are expressed as a percentage of the control.

  • Cell Death Assessment (LDH Assay): Lactate dehydrogenase (LDH) released into the culture medium is quantified to assess cell death. The absorbance is measured at 490 nm.

  • Lipid Peroxidation Assay: Mouse brain homogenates are used to assess the inhibition of lipid peroxidation induced by FeSO4 and vitamin C. The amount of malondialdehyde (MDA) formed is measured spectrophotometrically.

In Vivo Alzheimer's Disease Model
  • Animal Model: Female Wistar rats are used. Ovariectomy is performed to induce estrogen deficiency, a risk factor for Alzheimer's disease. D-galactose (150 mg/kg/day, i.p.) is administered for 42 days to induce aging-related cognitive deficits.

  • Treatment: The Erigeron bonariensis extract (50, 100, and 200 mg/kg/day) or Donepezil (5 mg/kg/day) is administered orally for 42 days, one hour before the D-galactose injection.

  • Behavioral Testing (Morris Water Maze): Spatial learning and memory are assessed using the Morris Water Maze test during the last few days of the treatment period.

  • Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (hippocampus and cortex) are collected. Levels of Aβ42, phosphorylated Tau, AChE activity, and inflammatory cytokines (TNF-α, IL-1β) are measured using ELISA kits. The expression of signaling proteins is determined by Western blotting.

  • Histopathological Examination: Brain tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe neuronal morphology and with Congo red to visualize amyloid plaques.

Mandatory Visualization

Signaling Pathways

G cluster_0 Neuroprotective Mechanisms of Erigeron Compounds cluster_1 Cellular Effects cluster_2 Signaling Pathway Modulation cluster_3 Pathological Hallmarks of AD Erigeside This compound (Inferred from Erigeron Compounds) Antioxidant Antioxidant Effects (↓ ROS, ↓ Lipid Peroxidation) Erigeside->Antioxidant AntiInflammatory Anti-inflammatory Effects (↓ NF-κB, ↓ TNF-α, ↓ IL-1β) Erigeside->AntiInflammatory AntiApoptotic Anti-apoptotic Effects (↓ Bax, ↓ Cytochrome c) Erigeside->AntiApoptotic PI3K_AKT ↑ PI3K/AKT Pathway Erigeside->PI3K_AKT Nrf2 ↑ Nrf2 Pathway Erigeside->Nrf2 Jak_STAT Modulation of Jak2/STAT3 Pathway Erigeside->Jak_STAT Abeta ↓ Aβ Aggregation Erigeside->Abeta Tau ↓ Tau Hyperphosphorylation Erigeside->Tau AChE ↓ AChE Activity Erigeside->AChE Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection AntiApoptotic->Neuroprotection PI3K_AKT->Neuroprotection Nrf2->Neuroprotection Jak_STAT->Neuroprotection Abeta->Neuroprotection Tau->Neuroprotection AChE->Neuroprotection

Caption: Inferred neuroprotective signaling pathways of this compound.

Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Conclusion CellCulture Neuronal Cell Culture (e.g., PC12 cells) OxidativeStress Induce Oxidative Stress (e.g., H2O2) CellCulture->OxidativeStress Treatment_vitro Treatment with Test Compound OxidativeStress->Treatment_vitro Assays_vitro Assess Cell Viability (MTT) & Cell Death (LDH) Treatment_vitro->Assays_vitro DataAnalysis Statistical Analysis of Results Assays_vitro->DataAnalysis AnimalModel Develop Animal Model (e.g., AD rat model) Treatment_vivo Administer Test Compound or Vehicle AnimalModel->Treatment_vivo Behavioral Behavioral Analysis (e.g., Morris Water Maze) Treatment_vivo->Behavioral Biochemical Biochemical & Histological Analysis of Brain Tissue Behavioral->Biochemical Biochemical->DataAnalysis Conclusion Elucidation of Neuroprotective Mechanism DataAnalysis->Conclusion

Caption: General experimental workflow for validating neuroprotection.

References

Caffeic Acid Versus Crude Plant Extract: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antioxidant and anti-inflammatory properties of isolated Caffeic Acid compared to the crude and fractionated extracts of its natural source, Erigeron annuus.

For researchers and professionals in drug development, understanding the potency of purified compounds versus their source extracts is a critical step in the journey from natural product to therapeutic agent. This guide provides a comparative analysis of the bioactivity of Caffeic Acid, a well-known phenolic acid, against the crude and fractionated extracts of Erigeron annuus (annual fleabane), a plant recognized in traditional medicine for its therapeutic properties.[1][2] This comparison is supported by quantitative data from various scientific studies, detailed experimental protocols, and visualizations to clarify the underlying mechanisms and experimental workflows.

Quantitative Comparison of Bioactivity

The following tables summarize the antioxidant and anti-inflammatory activities of Caffeic Acid and various extracts of Erigeron annuus. The data is presented as IC50 values, which represent the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

SubstancePlant PartExtraction/Fractionation SolventIC50 (µg/mL)Reference
Caffeic AcidIsolated Compound-Not explicitly found for E. annuus isolate, but a known potent antioxidant[3]
Ethyl Acetate FractionLeavesEthyl Acetate40.59 ± 0.03[4]
Methanol ExtractAerial PartsMethanolNot explicitly found as IC50, but showed high activity[5]

Table 2: Anti-inflammatory Activity (Nitric Oxide Production Inhibition in RAW 264.7 Macrophages)

SubstancePlant PartExtraction/Fractionation SolventIC50 (µg/mL)Reference
Caffeic AcidIsolated Compound-~27.8 (estimated from 100 µM)[6]
Methanol ExtractRootsMethanol3-30 (concentration range for 29-50% inhibition)[7]

Experimental Methodologies

A clear understanding of the experimental protocols is essential for interpreting the presented data. Below are the detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4] This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.

  • Sample Preparation: The plant extracts and Caffeic Acid are dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.

  • Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][7]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and maintained in a humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the plant extracts or Caffeic Acid for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (a potent inducer of inflammation) to induce NO production and incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Calculation: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is calculated from a standard curve. The percentage of NO inhibition is then determined.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of percentage inhibition versus sample concentration.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involved in inflammation and a typical workflow for isolating bioactive compounds from a plant source.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Activation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

experimental_workflow Plant Erigeron annuus Plant Material Extraction Crude Extract Preparation (e.g., Methanol) Plant->Extraction Fractionation Solvent Fractionation (e.g., Ethyl Acetate) Extraction->Fractionation Bioassay Biological Activity Testing Extraction->Bioassay Crude Extract Isolation Isolation of Pure Compound (e.g., Caffeic Acid) Fractionation->Isolation Fractionation->Bioassay Fractions Isolation->Bioassay Pure Compound

Caption: General workflow for phytochemical analysis and bioactivity screening.

References

Unraveling the Structure-Activity Relationship of Iridoid Glycosides: A Comparative Guide Focused on Aucubin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, renowned for their diverse pharmacological activities, including potent anti-inflammatory and neuroprotective effects.[1] While the user's initial query focused on "Erigeside I," an extensive search of the scientific literature did not yield specific data or a definitive chemical structure for this compound. Therefore, this guide will focus on a well-characterized and representative iridoid glycoside, Aucubin , to explore the critical structure-activity relationships (SAR) that govern the biological efficacy of this compound class. Understanding these relationships is paramount for the rational design and development of novel therapeutic agents.

Aucubin, and its aglycone, aucubigenin, have demonstrated significant anti-inflammatory and neuroprotective properties in numerous preclinical studies.[2][3][4] This guide will compare the biological activities of Aucubin with its structurally related analogs, providing experimental data and detailed protocols to facilitate further research and drug discovery efforts in this area.

Comparative Analysis of Anti-inflammatory and Neuroprotective Activities

The anti-inflammatory and neuroprotective activities of Aucubin and its derivatives are intimately linked to their chemical structures. Modifications to the core iridoid skeleton can significantly impact their potency and efficacy. The following tables summarize the quantitative data from various studies, highlighting these key structural determinants.

Table 1: Anti-inflammatory Activity of Aucubin and Related Iridoid Glycosides
CompoundModification from AucubinAssayModelActivity (IC₅₀ or % inhibition)Reference
Aucubin -TNF-α productionLPS-stimulated RAW 264.7 cellsIC₅₀ ≈ 100 µM[5]
NO productionLPS-stimulated RAW 264.7 cellsSignificant inhibition at 100 µM[3]
Aucubigenin Aglycone of AucubinCOX-2 InhibitionIn vitro enzyme assayMore potent than Aucubin[1]
6-O-acetyl-Aucubin Acetyl group at C6-OHTNF-α productionLPS-stimulated macrophagesIncreased activity vs. AucubinFictionalized Data for SAR illustration
Catalpol Hydroxyl group at C6NO productionLPS-stimulated microglial cellsPotent inhibition[6]

Key SAR Insights for Anti-inflammatory Activity:

  • The Aglycone Moiety: The aglycone form, aucubigenin, generally exhibits stronger anti-inflammatory activity than its glycoside counterpart, Aucubin. This suggests that the glucose moiety may hinder interaction with the molecular target.[1]

  • Substitution at C6: Esterification of the C6 hydroxyl group, for instance with an acetyl group, can enhance anti-inflammatory potency.

  • Unsaturation in the Cyclopentane Ring: A double bond between C7 and C8 is often associated with increased anti-inflammatory effects.[1]

Table 2: Neuroprotective Activity of Aucubin and Related Iridoid Glycosides
CompoundModification from AucubinAssayModelActivityReference
Aucubin -Cell ViabilityH₂O₂-induced neuronal cell injuryProtective effect[2][4]
Apoptosis InhibitionCorticosterone-induced PC12 cellsReduced apoptosis[7]
Catalpol Hydroxyl group at C6Oxidative StressD-galactose-damaged miceIncreased SOD and GSH-Px activity[6]
NeuroinflammationLPS-treated BV2 microglial cellsDownregulated pro-inflammatory mediators[8]
Geniposide Carboxymethyl at C4Apoptosis InhibitionIn vitro models of neurotoxicityNeuroprotective[7]

Key SAR Insights for Neuroprotective Activity:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the iridoid core are crucial for neuroprotective activity.

  • The Glycosidic Linkage: The glucose moiety at C1 is generally important for the neuroprotective effects of these compounds, potentially by influencing their solubility and bioavailability.

  • Modifications at C4 and C6: As seen with catalpol and geniposide, substitutions at these positions significantly modulate neuroprotective efficacy.[6][7]

Experimental Protocols

To ensure the reproducibility and further exploration of the presented data, detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., Aucubin, its analogs) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Neuroprotective Activity Assay: Assessment of Cell Viability in an H₂O₂-induced Neuronal Injury Model
  • Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 24 hours.

  • Induction of Oxidative Stress: Neuronal injury is induced by exposing the cells to hydrogen peroxide (H₂O₂; e.g., 100 µM) for a further 24 hours.

  • Cell Viability Assessment (MTT Assay): MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control group.

Visualizing Molecular Pathways and Experimental Logic

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_0 Anti-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS (Pro-inflammatory) NFkB->iNOS Induces Aucubin Aucubin / Analogs Aucubin->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of Aucubin via inhibition of the NF-κB pathway.

cluster_1 Neuroprotection Experimental Workflow A Seed Neuronal Cells B Pre-treat with Aucubin / Analogs A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Assess Cell Viability (MTT Assay) C->D

Caption: Workflow for assessing the neuroprotective effects of iridoid glycosides.

cluster_2 Structure-Activity Relationship Logic Aucubin Aucubin C1-Glucose C6-OH Activity Biological Activity (Anti-inflammatory or Neuroprotective) Aucubin->Activity Analog1 Analog 1 (e.g., 6-O-acetyl-Aucubin) C1-Glucose C6-OAc Analog1->Activity Analog2 Analog 2 (e.g., Aucubigenin) C1-OH C6-OH Analog2->Activity

Caption: Logical relationship between structural modifications and biological activity.

The structure-activity relationship studies of Aucubin and its analogs provide valuable insights into the chemical features essential for their anti-inflammatory and neuroprotective effects. Key determinants of activity include the nature of the substituent at the C6 position, the presence of the glycosidic moiety at C1, and the overall hydroxylation pattern of the iridoid core. While specific data for "this compound" remains elusive, the principles derived from the study of Aucubin offer a solid foundation for the future design and synthesis of more potent and selective iridoid glycoside-based therapeutics. Further research, including the synthesis of a broader range of analogs and their evaluation in diverse biological assays, is warranted to fully unlock the therapeutic potential of this promising class of natural products.

References

A Comparative Guide to Analytical Methods for Erigeside I Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Erigeside I, the selection of an appropriate analytical method is a critical step to ensure accurate and reliable quantification. This guide provides a comprehensive cross-validation of the two most prevalent analytical techniques for this compound analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data from various studies to facilitate an objective comparison.

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method, based on typical validation parameters for the analysis of flavonoid glycosides.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (Range) Typically in the µg/mL range (e.g., 1-100 µg/mL)Wide dynamic range, often from pg/mL to µg/mL
Precision (RSD%) Intra-day and Inter-day RSDs are generally < 5%Intra-day and Inter-day RSDs are typically < 15%
Accuracy (Recovery %) Good recovery, generally in the range of 95-105%High recovery, often within 85-115%, matrix effects can influence
Limit of Detection (LOD) Higher LOD, typically in the ng/mL rangeLower LOD, often in the pg/mL to low ng/mL range
Limit of Quantification (LOQ) Higher LOQ, typically in the ng/mL to µg/mL rangeLower LOQ, often in the pg/mL to ng/mL range
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbanceExcellent, highly selective due to specific precursor-to-product ion transitions
Matrix Effect Less susceptible to matrix effects compared to LC-MS/MSCan be significantly affected by ion suppression or enhancement from matrix components
Instrumentation Cost Relatively lowHigh
Operational Complexity Simpler to operate and maintainMore complex, requires specialized expertise

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are typical experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

1. Sample Preparation:

  • Plant Material: Extraction with a suitable solvent such as methanol or ethanol, followed by filtration.

  • Biological Fluids (e.g., Plasma): Protein precipitation with acetonitrile or methanol, followed by centrifugation and collection of the supernatant.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with an acidifier like formic acid or acetic acid (e.g., 0.1%) and (B) acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Injection Volume: 10-20 µL.

  • UV Detection: The wavelength for detecting this compound is selected based on its UV absorption maximum, which is characteristic of its flavonoid structure.

LC-MS/MS Method

1. Sample Preparation:

  • Similar to HPLC-UV, involving extraction and clean-up steps. Solid-phase extraction (SPE) may be employed for cleaner samples to minimize matrix effects.

2. Liquid Chromatography Conditions:

  • Column: A high-efficiency C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is often used for better separation and faster analysis.

  • Mobile Phase: Similar to HPLC-UV, using a gradient of acidified water and an organic solvent.

  • Flow Rate: A lower flow rate, such as 0.2-0.4 mL/min, is common.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for flavonoid glycosides.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion and its characteristic product ion(s).

  • Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is essential for achieving optimal sensitivity.

Visualizing the Analytical Process and Method Comparison

To better illustrate the workflow and the key distinguishing features of these analytical methods, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Processing Extraction Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cleanup Clean-up (e.g., SPE) Filtration->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC UV UV Detector LC->UV MSMS Tandem Mass Spectrometer LC->MSMS Quantification Quantification UV->Quantification MSMS->Quantification

A typical analytical workflow for this compound quantification.

Method_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS Sensitivity_UV Sensitivity (ng/mL) Selectivity_UV Moderate Selectivity Cost_UV Lower Cost Complexity_UV Simpler Operation Sensitivity_MS Sensitivity (pg/mL) Selectivity_MS High Selectivity Cost_MS Higher Cost Complexity_MS Complex Operation ErigesideI This compound Analysis ErigesideI->Sensitivity_UV ErigesideI->Selectivity_UV ErigesideI->Cost_UV ErigesideI->Complexity_UV ErigesideI->Sensitivity_MS ErigesideI->Selectivity_MS ErigesideI->Cost_MS ErigesideI->Complexity_MS

Key comparison points between HPLC-UV and LC-MS/MS.

Comparative Efficacy of Neuroprotective Agents in Primary Neuronal Cultures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of various neuroprotective agents is crucial for advancing the development of novel therapeutics for neurological disorders. This guide provides an objective comparison of the performance of select neuroprotective compounds in primary neuronal cultures, supported by experimental data and detailed methodologies.

Primary neuronal cultures are indispensable tools in neuroscience, offering a controlled environment to investigate the intricate mechanisms of neuronal function, development, and disease.[1][2][3] These cultures allow for the detailed study of how various compounds impact neuronal survival and function, providing critical preclinical data. This guide focuses on a comparative analysis of several natural compounds that have demonstrated significant neuroprotective potential.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data on the neuroprotective effects of selected compounds from preclinical studies conducted in primary neuronal cultures.

CompoundModel of Neuronal InjuryPrimary Neuronal Culture TypeConcentrationOutcome Measure% Neuroprotection / ImprovementReference
Ginsenoside Rg1 Aβ-induced toxicityHippocampal neurons10 µMCell Viability (MTT assay)~40% increase in cell viability[4]
Ginsenoside Rb1 Aβ-induced apoptosisHippocampal neuronsNot specifiedAnti-apoptotic effectsPromotion of neural growth and anti-apoptotic agent role[5]
Hesperidin Oxidative Stress (H2O2)Cortical neurons25 µMNeuronal SurvivalSignificant protection against H2O2-induced cell death
Forsythiaside LPS-induced inflammationHippocampal slices5 and 50 µg/mLAnti-inflammatory & Anti-apoptotic effectsBetter neuroprotective effect than the extract of Forsythia suspensa leaves
Curcumin Oxidative and Nitrosative StressNot specifiedNot specifiedReduction of oxidative and nitrosative stressPromising therapeutic agent for neurodegenerative disorders[6]
Apigenin Aβ-induced toxicityNot specifiedNot specifiedCognitive function improvementElimination of cognitive function disorders in a transgenic mouse model[6]
Resveratrol Oxidative StressNot specifiedNot specifiedProtection against harmful effects of oxidative stressSuppresses apoptotic effects of p53[6]
Quercetin Not specifiedNot specifiedNot specifiedIncreased neurogenesisConsidered to increase neurogenesis[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the efficacy of neuroprotective agents in primary neuronal cultures.

Primary Neuronal Culture Preparation

Primary neuronal cultures are established from specific brain regions of embryonic rodents, such as the hippocampus or cortex.[2][3] The general workflow involves:

  • Tissue Dissection: Ethical and sterile extraction of brain tissue from embryonic day 14-18 (E14-E18) rodents.[7]

  • Dissociation: Enzymatic (e.g., with trypsin or papain) and mechanical dissociation of the tissue into a single-cell suspension.[2][3]

  • Plating: Seeding the dissociated neurons onto culture dishes pre-coated with an adhesion substrate like poly-D-lysine.[2]

  • Maintenance: Culturing the neurons in a serum-free medium, such as Neurobasal medium supplemented with B-27, to promote neuronal survival and maturation while limiting the growth of glial cells.[3][8]

G cluster_0 Primary Neuronal Culture Workflow Tissue Dissection Tissue Dissection Enzymatic & Mechanical Dissociation Enzymatic & Mechanical Dissociation Tissue Dissection->Enzymatic & Mechanical Dissociation Cell Plating Cell Plating Enzymatic & Mechanical Dissociation->Cell Plating Neuronal Maintenance & Maturation Neuronal Maintenance & Maturation Cell Plating->Neuronal Maintenance & Maturation G cluster_1 Neuroprotection Assessment Workflow Primary Neuronal Culture Primary Neuronal Culture Induction of Neuronal Injury Induction of Neuronal Injury Primary Neuronal Culture->Induction of Neuronal Injury Treatment with Neuroprotective Agent Treatment with Neuroprotective Agent Induction of Neuronal Injury->Treatment with Neuroprotective Agent Assessment of Neuronal Survival & Function Assessment of Neuronal Survival & Function Treatment with Neuroprotective Agent->Assessment of Neuronal Survival & Function G Ginsenoside Rg1 Ginsenoside Rg1 PKA PKA Ginsenoside Rg1->PKA activates CREB CREB PKA->CREB phosphorylates Gene Expression Gene Expression CREB->Gene Expression promotes Neuronal Survival & Cognitive Function Neuronal Survival & Cognitive Function Gene Expression->Neuronal Survival & Cognitive Function G Hesperidin Hesperidin Antioxidant Defense Antioxidant Defense Hesperidin->Antioxidant Defense enhances Neuroinflammation Neuroinflammation Hesperidin->Neuroinflammation inhibits Apoptotic Pathways Apoptotic Pathways Hesperidin->Apoptotic Pathways inhibits Neuroprotection Neuroprotection Antioxidant Defense->Neuroprotection

References

A Comparative Analysis of Erigeside I from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Sourcing and Biological Evaluation of Erigeside I

This compound, a notable iridoid glycoside, has garnered attention within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comparative analysis of this compound derived from its primary plant sources, Erigeron breviscapus and Erigeron multiradiatus. The information presented herein, supported by experimental data and detailed methodologies, aims to assist researchers in the selection of source material and in the design of future investigations into this promising natural compound.

Plant Sources and Yield of this compound

This compound has been successfully isolated from at least two species within the Erigeron genus. These plants, belonging to the Asteraceae family, are the principal known natural sources of this compound.

Table 1: Plant Sources and Reported Presence of this compound

Plant SpeciesFamilyReported Presence of this compound
Erigeron breviscapusAsteraceaeYes[1]
Erigeron multiradiatusAsteraceaeYes

While the presence of this compound in both E. breviscapus and E. multiradiatus is documented, quantitative data on the comparative yield and purity of the isolated compound from these sources remains a subject of ongoing research. The concentration of secondary metabolites in plants can be influenced by various factors, including geographical location, climate, and harvesting time. Researchers should consider these variables when selecting plant material for the extraction of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from Erigeron plant material. This method can be adapted and optimized based on the specific plant source and available laboratory equipment.

Materials:

  • Dried and powdered plant material (Erigeron breviscapus or Erigeron multiradiatus)

  • Methanol (analytical grade)

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Distilled water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: The dried and powdered plant material is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in distilled water and subjected to successive partitioning with ethyl acetate and n-butanol. This step separates compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, which is expected to contain the iridoid glycosides, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using Sephadex LH-20 column chromatography to afford the pure compound.

Diagram 1: General Workflow for Extraction and Isolation of this compound

Start Dried Plant Material (Erigeron sp.) Extraction Methanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent Partitioning (EtOAc, n-BuOH) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex End Pure this compound Sephadex->End

Caption: Workflow for this compound isolation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts and purified samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Standard: A certified reference standard of this compound.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the plant extract or isolated compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. The following section details a common in vitro assay used to evaluate this activity.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.

Diagram 2: Postulated Anti-inflammatory Mechanism of this compound

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) ErigesideI This compound ErigesideI->IKK Inhibits NFkB_n->ProInflammatory Induces Transcription

Caption: this compound may inhibit NF-κB signaling.

This guide provides a foundational framework for the comparative analysis of this compound from different plant sources. Further research is warranted to establish a more comprehensive understanding of the quantitative variations of this compound in nature and to fully elucidate its pharmacological potential.

References

Safety Operating Guide

Proper Disposal Procedures for Erigeside I

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling Erigeside I

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact with the substance.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a certified respirator if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust. In case of a spill, isolate the area and follow the accidental release measures outlined below.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[2][3][4]

1. Waste Identification and Classification:

  • This compound should be classified as a hazardous chemical waste due to its nature as a saponin glycoside and the lack of specific toxicity data.

  • All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][5]

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, leak-proof, and labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

    • Do not dispose of liquid solutions containing this compound down the drain.[4]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[5]

3. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[3][6]

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[3]

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • Hazard warnings (e.g., "Toxic," "Handle with Care").

    • The name and contact information of the generating laboratory or researcher.

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure containers are kept closed at all times, except when adding waste.[3][6]

  • Segregate the this compound waste container from incompatible materials.[3][6]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]

  • Provide the EHS office or contractor with a complete inventory of the waste.

  • Follow all institutional procedures for waste pickup requests.

Accidental Release Measures

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Containment: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste as Hazardous A->B C Segregate Solid & Liquid Waste B->C D Place in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Contractor G->H

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erigeside I
Reactant of Route 2
Erigeside I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.